molecular formula C26H29N3O6 B15559627 (R)-Nicardipine-d3

(R)-Nicardipine-d3

Cat. No.: B15559627
M. Wt: 482.5 g/mol
InChI Key: ZBBHBTPTTSWHBA-OSWBUOMFSA-N
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Description

(R)-Nicardipine-d3 is a useful research compound. Its molecular formula is C26H29N3O6 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H29N3O6

Molecular Weight

482.5 g/mol

IUPAC Name

5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3/t24-/m1/s1/i3D3

InChI Key

ZBBHBTPTTSWHBA-OSWBUOMFSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of (R)-Nicardipine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Nicardipine-d3, an important isotopically labeled internal standard for pharmacokinetic and metabolic studies of (R)-Nicardipine. This document outlines a plausible synthetic approach based on established chemical principles and details the analytical methodologies required for its structural confirmation and purity assessment.

Introduction

(R)-Nicardipine is the (R)-enantiomer of Nicardipine, a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension and angina.[1] Isotope-labeled analogues, such as this compound, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, enabling precise quantification in biological matrices by mass spectrometry. The deuterium-labeled compound serves as an ideal internal standard, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z). This guide details the synthetic strategy and analytical characterization of this compound.

Synthesis of this compound

The IUPAC name for a commercially available this compound standard is 5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, which indicates that the three deuterium (B1214612) atoms are located on the N-methyl group.[3]

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Deuterated Amine cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hantzsch Dihydropyridine Synthesis (Stereoselective) cluster_step4 Step 4: Chiral Resolution A N-Benzylethanolamine C N-Benzyl-N-(trideuteriomethyl)ethanolamine A->C Alkylation B Trideuteriomethyl iodide (CD3I) B->C E N-Benzyl-N-(trideuteriomethyl)ethanolamine D Ethyl acetoacetate F 2-(Benzyl(trideuteriomethyl)amino)ethyl 3-oxobutanoate D->F Transesterification E->F G 2-(Benzyl(trideuteriomethyl)amino)ethyl 3-oxobutanoate J Racemic Nicardipine-d3 G->J H Methyl 3-aminocrotonate H->J I 3-Nitrobenzaldehyde I->J Cyclocondensation K Racemic Nicardipine-d3 L This compound K->L Chiral HPLC or Diastereomeric Salt Formation M (S)-Nicardipine-d3 K->M Characterization_Workflow cluster_analysis Analytical Characterization cluster_results Confirmation Start This compound (Synthesized Product) MS Mass Spectrometry (LC-MS/MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR HPLC Chiral HPLC Start->HPLC MS_Res Correct Molecular Weight (m/z ~483.2) and Isotopic Enrichment MS->MS_Res NMR_Res Structural Confirmation and Position of Deuterium Label NMR->NMR_Res HPLC_Res Enantiomeric Purity (e.g., >98% e.e.) HPLC->HPLC_Res End Characterized This compound MS_Res->End NMR_Res->End HPLC_Res->End

References

An In-depth Technical Guide to the Mechanism of Action of (R)-Nicardipine as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of (R)-Nicardipine, the pharmacologically active enantiomer of Nicardipine (B1678738). The focus is on its role as a potent and selective L-type calcium channel blocker. This document outlines the stereoselective nature of its interaction with the calcium channel, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

A Note on (R)-Nicardipine-d3: The deuterated form, this compound, is a stable-isotope-labeled version of the active enantiomer. In drug development and clinical pharmacology, deuteration is primarily employed to alter the pharmacokinetic profile of a drug, often to slow its metabolism and increase its half-life. It is also commonly used as an internal standard for quantitative analysis in bioanalytical assays. The fundamental mechanism of action at the molecular target—the L-type calcium channel—is determined by the molecule's stereochemistry and three-dimensional structure, which is not altered by isotopic substitution. Therefore, the pharmacodynamic mechanism described herein for (R)-Nicardipine is directly applicable to this compound.

Core Mechanism of Action: L-type Calcium Channel Blockade

Nicardipine is a member of the dihydropyridine (B1217469) class of calcium channel blockers.[1] Its primary mechanism of action is the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1] This is achieved by binding to and blocking voltage-gated L-type calcium channels (Cav1.2). The contractile processes of vascular smooth muscle and cardiac muscle are highly dependent on the influx of extracellular calcium.[1] By blocking these channels, Nicardipine inhibits the contractile processes, leading to relaxation of the vascular smooth muscle. This results in vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure.[2]

Nicardipine exhibits a high degree of selectivity for vascular smooth muscle over cardiac muscle, which minimizes direct negative inotropic effects on the heart at therapeutic doses.[3]

Stereoselectivity of Nicardipine Enantiomers

Nicardipine is a chiral molecule and is clinically used as a racemate, a 1:1 mixture of its two enantiomers: (R)-Nicardipine and (S)-Nicardipine.[4] Pharmacological studies have demonstrated significant stereoselectivity in its action, with one enantiomer being substantially more potent than the other. Research consistently indicates that the (R)-(-)-enantiomer is the more active form, exhibiting a stronger interaction with the L-type calcium channel receptor.[5]

This stereoselective interaction is critical for understanding the drug's overall efficacy and provides a basis for the potential development of enantiomerically pure formulations.

Quantitative Data Summary

The superior potency of the (R)-(-)-enantiomer has been quantified through various experimental assays. The following tables summarize key findings from electrophysiological and vascular reactivity studies.

Parameter(R)-(-)-Nicardipine(S)-(+)-NicardipineRacemic NicardipineAssay TypeTissue/Cell TypeReference
pD2' 8.33 ± 0.127.21 ± 0.117.35 ± 0.13Inhibition of KCl-induced VasoconstrictionRabbit Thoracic Artery[5]
ED50 (µM)0.7 ± 0.13.8 ± 1.22.2 ± 0.6Inhibition of Ca2+ & Outward CurrentsRat Pars Intermedia Cells[6]
  • pD2': The negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect. A higher pD2' value indicates greater potency.

  • ED50: The concentration of a drug that gives half-maximal response. A lower ED50 value indicates greater potency.

As the data clearly indicates, (R)-(-)-Nicardipine is significantly more potent than (S)-(+)-Nicardipine in both functional assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of (R)-Nicardipine.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of the Nicardipine enantiomers for the L-type calcium channel by measuring their ability to compete with a radiolabeled dihydropyridine ligand.

Objective: To determine the Ki values of (R)-Nicardipine and (S)-Nicardipine for the L-type calcium channel.

Materials:

  • Radioligand: [3H]-(+)-PN200-110 or [3H]-Nitrendipine.

  • Tissue Source: Rat brain cortex or isolated vascular smooth muscle membranes.

  • Competitors: (R)-Nicardipine, (S)-Nicardipine, and a non-specific competitor (e.g., 10 µM Nifedipine) to define non-specific binding.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: Polytron homogenizer, refrigerated centrifuge, 96-well plates, glass fiber filters (GF/C), vacuum filtration manifold, liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue (e.g., rat brain cortex) in 10 volumes of ice-cold homogenization buffer.[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific competitor (for non-specific binding) OR 50 µL of varying concentrations of (R)- or (S)-Nicardipine.

      • 50 µL of radioligand (at a concentration near its Kd, e.g., 0.2 nM [3H]-(+)-PN200-110).

      • 150 µL of the membrane preparation (50-100 µg protein).

    • Incubate the plate for 60-90 minutes at 25°C with gentle agitation.[8]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters rapidly four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ((R)- or (S)-Nicardipine).

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) by fitting the data to a one-site competition model using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the inhibitory effect of Nicardipine enantiomers on the ionic current flowing through L-type calcium channels in isolated cells.

Objective: To determine the ED50 for the inhibition of L-type Ca2+ currents by (R)- and (S)-Nicardipine.

Materials:

  • Cell Type: Acutely dissociated vascular smooth muscle cells (e.g., from rat cerebral artery) or a cell line stably expressing the Cav1.2 channel.[9][10]

  • Solutions:

    • External Solution (in mM): 120 NaCl, 20 BaCl2 (as charge carrier to enhance current and block K+ channels), 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsCl (to block K+ channels), 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope with manipulators, borosilicate glass capillaries, pipette puller.

Methodology:

  • Cell Isolation: Enzymatically dissociate vascular smooth muscle tissue to obtain single myocytes.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on an isolated myocyte.

    • Hold the cell membrane potential at -80 mV.

    • To isolate L-type currents, use a prepulse to -40 mV to inactivate T-type channels, followed by a test pulse to +10 mV to elicit the peak L-type current.

    • Record stable baseline currents for several minutes.

    • Perfuse the cell with the external solution containing increasing concentrations of (R)- or (S)-Nicardipine.

    • Record the steady-state current inhibition at each concentration.

    • Perform a washout with the control external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak inward current amplitude at each drug concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage inhibition against the log concentration of the drug.

    • Fit the data with a Hill equation to determine the ED50 (or IC50) value.

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo assay measures the functional consequence of L-type calcium channel blockade—the relaxation of pre-constricted vascular tissue.

Objective: To determine the pD2' values for the vasorelaxant effects of (R)- and (S)-Nicardipine.

Materials:

  • Tissue: Thoracic aorta from a rabbit.[5]

  • Solutions:

    • Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose.

    • High K+ Krebs Solution: Krebs solution with KCl increased to 80 mM (NaCl reduced proportionally to maintain osmolarity).

  • Vasoconstrictor: High K+ Krebs solution or Norepinephrine (NE).

  • Equipment: Organ bath system with force-displacement transducers, aeration system (95% O2 / 5% CO2).

Methodology:

  • Tissue Preparation:

    • Excise the thoracic aorta and place it in cold Krebs solution.

    • Carefully remove adhering connective tissue and cut the aorta into 3-4 mm wide rings.

    • Suspend the aortic rings between two L-shaped stainless steel hooks in an organ bath filled with Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Experiment:

    • Apply a resting tension of ~2 grams and allow the tissue to equilibrate for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.

    • Induce a stable contraction by replacing the normal Krebs solution with the high K+ Krebs solution. High potassium depolarizes the cell membrane, opening voltage-gated L-type calcium channels and causing contraction.

    • Once the contraction reaches a stable plateau, add cumulative concentrations of (R)- or (S)-Nicardipine to the bath.

    • Record the relaxation response at each concentration until a maximal relaxation is achieved.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by the high K+ solution.

    • Plot the percentage relaxation against the log concentration of the Nicardipine enantiomer to generate a concentration-response curve.

    • Calculate the pD2' value from the concentration-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway of (R)-Nicardipine Action

cluster_membrane Vascular Smooth Muscle Cell Membrane CaChannel_Open L-type Ca²⁺ Channel (Open State) CaChannel_Blocked L-type Ca²⁺ Channel (Blocked State) Ca_Influx Ca²⁺ Influx CaChannel_Open->Ca_Influx Ca_NoInflux No Ca²⁺ Influx CaChannel_Blocked->Ca_NoInflux Depolarization Membrane Depolarization Depolarization->CaChannel_Open Activates R_Nicardipine (R)-Nicardipine R_Nicardipine->CaChannel_Open Binds & Blocks Contraction Vasoconstriction Ca_Influx->Contraction Leads to Relaxation Vasodilation Ca_NoInflux->Relaxation Leads to cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue 1. Homogenize Tissue (e.g., Brain Cortex) Centrifuge1 2. Centrifuge (Low Speed) to remove debris Tissue->Centrifuge1 Centrifuge2 3. Centrifuge Supernatant (High Speed) to pellet membranes Centrifuge1->Centrifuge2 Wash 4. Wash & Resuspend Membrane Pellet Centrifuge2->Wash ProteinAssay 5. Quantify Protein Concentration Wash->ProteinAssay Incubate 6. Incubate Membranes with: • [³H]Radioligand • (R)-Nicardipine (competitor) ProteinAssay->Incubate Use in Assay Filter 7. Rapid Vacuum Filtration to separate bound from free ligand Incubate->Filter Count 8. Scintillation Counting to measure bound radioactivity Filter->Count Plot 9. Plot % Inhibition vs. [Competitor] Count->Plot Analyze Data IC50 10. Calculate IC₅₀ via Non-linear Regression Plot->IC50 Ki 11. Calculate Ki using Cheng-Prusoff Equation IC50->Ki A (R)-Nicardipine binds to L-type Ca²⁺ Channel B Conformational change prevents channel opening A->B causes C Influx of extracellular Ca²⁺ is inhibited B->C results in D Intracellular [Ca²⁺] fails to rise upon depolarization C->D meaning E Myosin Light Chain Kinase (MLCK) is not activated D->E so F Vascular Smooth Muscle Relaxation (Vasodilation) E->F leads to

References

Isotopic Purity of (R)-Nicardipine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (R)-Nicardipine-d3, a deuterated isotopologue of the R-enantiomer of Nicardipine (B1678738). This document outlines the quantitative data regarding its purity, detailed experimental protocols for its determination, and a plausible synthetic route. Furthermore, a diagrammatic representation of Nicardipine's mechanism of action is provided to contextualize its pharmacological relevance.

Quantitative Data on Isotopic and Chemical Purity

The isotopic and chemical purity of this compound is a critical parameter for its application as an internal standard in pharmacokinetic studies and other quantitative analytical methods. Commercially available this compound typically exhibits high purity, as summarized in the table below.

ParameterSpecificationMethodSource(s)
Chemical Purity ≥99.0%LC-MSMedChemExpress Certificate of Analysis[1]
Isotopic Purity 99.00%N/AThe Pure Chem

Note: While a detailed isotopic distribution (d0, d1, d2, etc.) is not publicly available in the provided search results, the high isotopic purity indicates a very low abundance of non-deuterated and partially deuterated species.

Experimental Protocols for Purity Determination

The determination of both chemical and isotopic purity of this compound necessitates the use of high-resolution analytical techniques. The following are detailed methodologies based on established principles for the analysis of deuterated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Chemical and Isotopic Purity

LC-MS is a powerful technique for separating this compound from any chemical impurities and for assessing its isotopic enrichment.

2.1.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions at concentrations appropriate for LC-MS analysis (e.g., 1 µg/mL).

2.1.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan mode to detect all ions and selected ion monitoring (SIM) to specifically monitor the m/z of this compound and its potential isotopologues.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

2.1.4. Data Analysis

  • Chemical Purity: The chemical purity is determined by integrating the peak area of this compound and any impurity peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total peak area.

  • Isotopic Purity: The isotopic purity is assessed by examining the mass spectrum of the this compound peak. The relative intensities of the ion corresponding to the fully deuterated molecule (d3) and any ions corresponding to partially deuterated (d1, d2) or non-deuterated (d0) molecules are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

¹H NMR and ¹³C NMR are essential for confirming the chemical structure of this compound and can also provide information about the location and extent of deuteration.

2.2.1. Sample Preparation

  • Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2.2.2. NMR Acquisition Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The absence or significant reduction in the signal intensity of the methyl protons on the aminoethyl side chain, compared to the spectrum of non-deuterated (R)-Nicardipine, confirms the d3 labeling.

  • ¹³C NMR: The carbon spectrum will show the characteristic signals for the Nicardipine structure. The signal for the deuterated methyl carbon will be a multiplet due to C-D coupling.

2.2.3. Data Analysis

The isotopic purity can be estimated by comparing the integral of the residual proton signal of the deuterated methyl group with the integral of a non-deuterated proton signal in the molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a modification of the classical Hantzsch pyridine (B92270) synthesis. The key step involves the use of a deuterated starting material, specifically deuterated N-benzyl-N-methyl-d3-ethan-2-amine.

Plausible Synthetic Scheme:

  • Synthesis of 2-(N-benzyl-N-(methyl-d3)amino)ethyl 3-aminocrotonate: This intermediate is synthesized by reacting N-benzyl-N-methyl-d3-ethan-2-amine with an appropriate acetoacetate (B1235776) derivative.

  • Hantzsch Condensation: The deuterated intermediate is then condensed with methyl 2-(3-nitrobenzylidene)acetoacetate in the presence of a catalyst to form the dihydropyridine (B1217469) ring of this compound.

  • Purification: The final product is purified using column chromatography to achieve high chemical and isotopic purity.

Mandatory Visualizations

Experimental Workflow for Purity Determination

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Results sample This compound Sample dissolution Dissolution in Solvent (Methanol/Acetonitrile for LC-MS, CDCl3 for NMR) sample->dissolution dilution Serial Dilution (for LC-MS) dissolution->dilution LC-MS path nmr NMR Spectroscopy dissolution->nmr NMR path lcms LC-MS Analysis dilution->lcms chem_purity Chemical Purity Calculation (Peak Area % in Chromatogram) lcms->chem_purity iso_purity Isotopic Purity Assessment (Mass Spectrum Analysis) lcms->iso_purity struct_confirm Structural Confirmation (¹H and ¹³C NMR Spectra) nmr->struct_confirm

Caption: Workflow for determining the purity of this compound.

Signaling Pathway of Nicardipine's Action

G nicardipine This compound l_type_channel L-type Voltage-Gated Ca²⁺ Channel nicardipine->l_type_channel ca_influx Ca²⁺ Influx l_type_channel->ca_influx Inhibits intracellular_ca ↑ Intracellular [Ca²⁺] ca_influx->intracellular_ca calmodulin Ca²⁺-Calmodulin Complex Formation intracellular_ca->calmodulin mlck Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck contraction Smooth Muscle Contraction mlck->contraction vasoconstriction Vasoconstriction contraction->vasoconstriction

Caption: Mechanism of action of Nicardipine as a calcium channel blocker.

References

(R)-Nicardipine-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on (R)-Nicardipine-d3, a deuterated form of the (R)-enantiomer of Nicardipine (B1678738). It is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and insights into its biological context.

Core Compound Data

This compound is the isotopically labeled version of (R)-Nicardipine, a calcium channel blocker. The deuterium (B1214612) labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis of Nicardipine in biological matrices. Below are the key identifiers for this compound and its related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
This compoundNot formally assigned; often referenced by the CAS of the non-deuterated form (76093-35-1)C₂₆H₂₆D₃N₃O₆482.54Free Base
(R)-Nicardipine76093-35-1C₂₆H₂₉N₃O₆479.52Free Base
Nicardipine-d3 Hydrochloride1432061-50-1C₂₆H₂₇D₃ClN₃O₆519.00Hydrochloride Salt
Nicardipine Hydrochloride54527-84-3C₂₆H₃₀ClN₃O₆515.99Hydrochloride Salt

Mechanism of Action: Calcium Channel Blockade

Nicardipine is a dihydropyridine (B1217469) calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[3] It exhibits greater selectivity for vascular smooth muscle than for cardiac muscle.[4][5]

This blockade is achieved by binding to the L-type calcium channels.[2][4] The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle.[2] This vasodilation of coronary and peripheral arteries reduces systemic vascular resistance, thereby lowering blood pressure and increasing oxygen delivery to the heart.[1][2]

Nicardipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-Type Calcium Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds & Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin Light Chain Relaxation Vasodilation Nicardipine This compound Nicardipine->L_type_channel Blocks Nicardipine->Relaxation Promotes

Caption: Mechanism of action of Nicardipine.

Experimental Protocols

This compound is primarily used as an internal standard in pharmacokinetic studies due to its similar chemical properties to Nicardipine but distinct mass. This allows for accurate quantification by mass spectrometry.

Protocol 1: Determination of Nicardipine in Human Plasma using LC-MS/MS

This protocol is adapted from methodologies developed for the quantification of Nicardipine in human plasma, where a deuterated standard like this compound would be essential for accuracy.[6][7]

Objective: To quantify the concentration of Nicardipine in human plasma samples.

Materials:

  • Human plasma samples

  • This compound (as internal standard)

  • Nicardipine reference standard

  • Methanol

  • Formic acid

  • Water (HPLC grade)

  • C18 HPLC column

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Sample Preparation:

  • Thaw human plasma samples at room temperature.

  • To a 1 mL aliquot of plasma, add a known concentration of this compound solution (internal standard).

  • Perform protein precipitation by adding an appropriate volume of a solvent like acetonitrile (B52724) or methanol.

  • Vortex the mixture thoroughly to ensure complete mixing and precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: C18 analytical column (e.g., 2.1mm × 150mm, 5µm).[8]

    • Mobile Phase: A mixture of methanol, water, and formic acid (e.g., 320:180:0.4, v/v/v).[7][8]

    • Flow Rate: As per column specifications and system optimization.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Monitored Ions:

      • Nicardipine: m/z 480.2.[7]

      • This compound (Internal Standard): m/z 483.2 (or corresponding fragment ions in MRM).

Data Analysis:

  • Construct a calibration curve using known concentrations of the Nicardipine reference standard spiked into blank plasma.

  • Calculate the peak area ratio of Nicardipine to the this compound internal standard.

  • Determine the concentration of Nicardipine in the unknown samples by interpolating from the calibration curve.

Workflow for Pharmacokinetic Study

A study investigating the pharmacokinetics of intravenous and oral Nicardipine utilized a deuterium-labeled version (D3 Nicardipine) to differentiate between the two administration routes simultaneously in the same subjects.

PK_Study_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_processing Data Processing Oral_Admin Oral Administration of Nicardipine IV_Admin Intravenous Administration of D3-Nicardipine (1.25h post-oral dose) Oral_Admin->IV_Admin Blood_Sampling Serial Blood Sampling over time IV_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Quantification Quantification of Nicardipine and D3-Nicardipine LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Caption: Workflow for a pharmacokinetic study.

References

Navigating the Solubility Landscape of (R)-Nicardipine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in the development of viable drug formulations. This technical guide addresses the solubility of (R)-Nicardipine-d3 in organic solvents, providing available data for related compounds to serve as a valuable reference, alongside detailed experimental protocols for determining the solubility of the title compound.

Understanding the Impact of Deuteration

The substitution of hydrogen with its stable isotope deuterium (B1214612) can influence a molecule's physicochemical properties, including solubility. While the effects are not always predictable without experimental data, some studies suggest that deuteration can lead to increased solubility. This phenomenon is thought to arise from subtle changes in intermolecular interactions and crystal packing energies. Therefore, the solubility data for non-deuterated Nicardipine serves as a foundational reference, with the understanding that the solubility of this compound may differ.

Solubility Data for Nicardipine and its Hydrochloride Salt

The following tables summarize the available solubility data for Nicardipine and Nicardipine Hydrochloride in various organic solvents. This information provides a baseline for solvent selection in experimental determinations for this compound.

Table 1: Solubility of Nicardipine Hydrochloride

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1]
Dimethylformamide (DMF)~20 mg/mL[1]
Ethanol~1 mg/mL[1]
MethanolFreely Soluble[2]
Glacial Acetic AcidFreely Soluble[2]
Anhydrous EthanolSparingly Soluble[2]
AcetonitrileSlightly Soluble[2]
Acetic AnhydrideSlightly Soluble[2]

Table 2: Qualitative Solubility of Nicardipine

SolventSolubilityReference
MethanolSoluble[3]
Dimethyl Sulfoxide (DMSO)~1 mg/mL[3]

Experimental Protocol for Determining Organic Solvent Solubility

To ascertain the precise solubility of this compound in various organic solvents, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment:
  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide, Ethyl Acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Mobile phase for HPLC analysis

  • Reference standard of this compound

Procedure:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations expected for the solubility samples.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately dispense a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Processing:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

    • To separate the undissolved solid, centrifuge the vials at a high speed for a specified time (e.g., 15 minutes at 10,000 rpm).

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Record the peak areas from the chromatograms.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).

    • Use the peak area of the diluted sample and the calibration curve equation to calculate the concentration of this compound in the diluted sample.

    • Account for the dilution factor to determine the concentration of the saturated solution (i.e., the solubility).

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow prep_standards Prepare Calibration Standards hplc_analysis Analyze Standards and Samples by HPLC prep_standards->hplc_analysis sample_prep Add Excess this compound and Solvent to Vials equilibration Equilibrate at Constant Temperature with Agitation (e.g., 24-48h) sample_prep->equilibration centrifugation Centrifuge to Separate Undissolved Solid equilibration->centrifugation filtration Filter Supernatant centrifugation->filtration dilution Dilute Filtered Sample filtration->dilution dilution->hplc_analysis data_analysis Construct Calibration Curve and Calculate Solubility hplc_analysis->data_analysis result Solubility of this compound data_analysis->result

Caption: Experimental workflow for solubility determination.

By following this comprehensive guide, researchers can systematically and accurately determine the solubility of this compound in a range of organic solvents, a fundamental step in advancing its development for therapeutic applications.

References

(R)-Nicardipine-d3 certificate of analysis and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and supplier information for (R)-Nicardipine-d3, a deuterated form of the R-enantiomer of Nicardipine. This information is crucial for researchers utilizing this compound in pharmacokinetic studies, as an internal standard in analytical methods, or in metabolic fate studies.

Certificate of Analysis Summary

The following data is summarized from a representative Certificate of Analysis provided by MedchemExpress for this compound, Batch No.: 250182[1].

Physicochemical Properties
PropertySpecification
Chemical Name 3-(2-(Benzyl(methyl-d3)amino)ethyl) 5-methyl (R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]
Molecular Formula C₂₆H₂₆D₃N₃O₆[1]
Molecular Weight 482.54[1]
Appearance White to off-white (Solid)[1]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1]
Storage (Solvent) -80°C for 6 months, -20°C for 1 month[1]
Analytical Data
TestResult
¹H NMR Spectrum Consistent with structure[1]
LCMS Consistent with structure[1]
Purity (LCMS) ≥99.0%[1]

Experimental Protocols

The Certificate of Analysis from MedchemExpress indicates the use of the following standard analytical techniques for quality control. While detailed experimental parameters are not provided in the summary, the general methodologies are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique is used to confirm the chemical structure of the molecule. The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The resulting spectrum provides information about the number and types of protons in the molecule, confirming the identity of this compound.

  • LCMS (Liquid Chromatography-Mass Spectrometry): This is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

    • Liquid Chromatography (LC): The compound is passed through a column to separate it from any impurities.

    • Mass Spectrometry (MS): The separated compound is then ionized and its mass-to-charge ratio is measured, confirming its molecular weight. This method is also used to determine the purity of the compound[1].

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for ensuring the identity and purity of this compound.

cluster_0 Quality Control Workflow for this compound cluster_1 Analytical Methods A Raw Material (this compound) B Visual Inspection (Appearance) A->B C Structural Confirmation B->C D Purity Analysis C->D G 1H NMR C->G H LCMS C->H E Certificate of Analysis Generation D->E D->H F Product Release E->F

Caption: Quality Control Workflow for this compound.

Supplier Information

Several suppliers offer this compound and related compounds. It is recommended to request a batch-specific Certificate of Analysis from the supplier before purchase to ensure it meets the requirements of your research.

SupplierProduct NameNotes
MedchemExpress This compound[1]Certificate of Analysis is readily available online.[1]
Simson Pharma Limited (R)-(+)-Nicardipine-13C-D3[2]A Certificate of Analysis accompanies every compound.[2][3]
Pharmaffiliates Nicardipine-d3 Hydrochloride[4]A sample Certificate of Analysis is available.[4]
LGC Standards Nicardipine-d3 Hydrochloride[5]Certificate of Analysis is available.[5]

Disclaimer: This information is based on publicly available data and is intended for informational purposes only. Researchers should always verify the specifications with the supplier.

References

A Technical Guide to Enantiomerically Pure (R)-Nicardipine-d3 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analysis of enantiomerically pure (R)-Nicardipine-d3, a crucial tool for researchers and drug development professionals. This document outlines the key specifications of the commercially available compound, detailed experimental protocols for its synthesis and chiral analysis, and a summary of its mechanism of action.

Commercial Availability and Specifications

Enantiomerically pure this compound is commercially available from specialized chemical suppliers for research purposes. While Nicardipine (B1678738) is a racemic mixture of (R)- and (S)-enantiomers, the isolated (R)-enantiomer, labeled with deuterium, serves as a valuable internal standard for pharmacokinetic and metabolic studies.

A review of commercially available this compound indicates the following typical specifications:

ParameterSpecificationSource
Chemical Name 3-(2-(Benzyl(methyl-d3)amino)ethyl) 5-methyl (R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateMedChemExpress
Molecular Formula C₂₆H₂₆D₃N₃O₆MedChemExpress
Purity (by LCMS) ≥99.0%MedChemExpress
Appearance White to off-white solidMedChemExpress

Note: Isotopic enrichment is a critical parameter for deuterated standards. While a specific value for commercially available this compound was not publicly available in the reviewed documentation, researchers should always request this information from the supplier. A typical isotopic enrichment for deuterated standards is ≥98%.

Experimental Protocols

Enantioselective Synthesis of (R)-Nicardipine

The enantioselective synthesis of (R)-Nicardipine can be achieved through various asymmetric synthesis strategies. One common approach involves a modification of the Hantzsch pyridine (B92270) synthesis, utilizing a chiral auxiliary or a chiral catalyst to control the stereochemistry of the dihydropyridine (B1217469) ring. The following protocol is a generalized representation based on established principles of enantioselective dihydropyridine synthesis.

Materials:

Procedure:

  • Preparation of 2-(Benzyl(methyl-d3)amino)ethyl acetoacetate: This intermediate can be synthesized by the transesterification of a suitable acetoacetate with 2-(benzyl(methyl-d3)amino)ethanol.

  • Hantzsch Condensation: In a suitable reaction vessel, dissolve 3-nitrobenzaldehyde, methyl acetoacetate, and 2-(benzyl(methyl-d3)amino)ethyl acetoacetate in the chosen solvent.

  • Addition of Catalyst and Ammonia Source: Add the chiral catalyst and the ammonia source (e.g., ammonia in ethanol or ammonium acetate) to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (ranging from room temperature to reflux, depending on the catalyst and solvent system) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then subjected to purification by column chromatography on silica (B1680970) gel to isolate the enantiomerically enriched this compound. The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC.

Chiral HPLC Method for Enantiomeric Purity Analysis

The determination of the enantiomeric purity of this compound is critical. The following chiral HPLC method is adapted from procedures for the separation of Nicardipine enantiomers and is suitable for quality control purposes.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

Chromatographic Conditions:

ParameterCondition
Chiral Column A polysaccharide-based chiral stationary phase (CSP) such as a cellulose (B213188) or amylose (B160209) derivative column (e.g., Chiralcel® OJ or similar) is recommended.
Mobile Phase A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio should be optimized to achieve baseline separation of the enantiomers. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic compounds like Nicardipine.
Flow Rate Typically 0.5 - 1.5 mL/min.
Column Temperature Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.
Detection Wavelength UV detection at approximately 235 nm or 254 nm.
Injection Volume 10 - 20 µL.

Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent at a suitable concentration (e.g., 0.1 - 1 mg/mL).

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order will depend on the specific chiral stationary phase used.

  • Calculate the enantiomeric purity (or enantiomeric excess) of the this compound sample based on the peak areas of the two enantiomers.

Mechanism of Action: L-Type Calcium Channel Blockade

Nicardipine is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells through L-type calcium channels.[2][3] This blockade leads to a decrease in intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle. The vasodilation of peripheral arterioles leads to a reduction in systemic vascular resistance and, consequently, a decrease in blood pressure.[2]

The following diagram illustrates the signaling pathway of Nicardipine's action on vascular smooth muscle cells.

Nicardipine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_channel L-type Calcium Channel Ca2+_ext->L_type_channel Influx Ca2+_int Ca²⁺ L_type_channel->Ca2+_int Relaxation Muscle Relaxation L_type_channel->Relaxation Leads to Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Ca2+_int->CaM_complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Nicardipine This compound Nicardipine->L_type_channel Blocks

Caption: Mechanism of action of this compound on vascular smooth muscle cells.

Conclusion

Enantiomerically pure this compound is a commercially available and essential tool for advanced pharmaceutical research. This guide provides a foundational understanding of its specifications, synthesis, and analytical control, alongside its pharmacological context. Researchers are encouraged to consult with suppliers for detailed product specifications and to adapt the provided protocols to their specific experimental needs.

References

Metabolic Fate of (R)-Nicardipine-d3: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of the (R)-enantiomer of Nicardipine (B1678738), with a specific focus on its deuterated analog, (R)-Nicardipine-d3. Nicardipine, a dihydropyridine (B1217469) calcium channel blocker, is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the more pharmacologically active form. Understanding the stereoselective metabolism of nicardipine is crucial for optimizing its therapeutic efficacy and safety profile. This document summarizes available in vivo and in vitro metabolic data, details relevant experimental protocols, and visualizes the metabolic pathways. While specific data for this compound is limited, this guide extrapolates from known principles of stereoselective metabolism and the impact of deuterium (B1214612) substitution to provide a robust framework for researchers in drug development.

Introduction

Nicardipine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1][2][3] The metabolism is stereoselective, leading to different pharmacokinetic profiles for the (R)- and (S)-enantiomers. Deuterium substitution at metabolically active sites, as in this compound, is a strategy that can potentially alter the rate of metabolism, thereby modifying the pharmacokinetic and pharmacodynamic properties of the drug.[4] This guide delves into the known metabolic pathways of nicardipine, with a focus on the (R)-enantiomer, and discusses the anticipated metabolic fate of its deuterated form.

In Vivo Metabolism

In vivo studies have demonstrated that nicardipine undergoes rapid and extensive first-pass metabolism following oral administration.[5][6] The primary routes of metabolism involve the oxidation of the dihydropyridine ring to its pyridine (B92270) analog and N-debenzylation of the side chain.[3][7]

Stereoselective Pharmacokinetics

While specific in vivo metabolic data for this compound is not publicly available, studies on the non-deuterated enantiomers in animal models provide valuable insights. In rabbits, the plasma concentration of the (S)-enantiomer is generally higher than that of the (R)-enantiomer after oral administration of racemic nicardipine. This suggests that the (R)-enantiomer may be metabolized more rapidly or have a larger volume of distribution.

Table 1: Pharmacokinetic Parameters of Nicardipine Enantiomers in Rabbits

Parameter(R)-Nicardipine(S)-Nicardipine
Cmax (ng/mL) 109 ± 2134 ± 2
Tmax (h) 1.24 ± 0.052.49 ± 0.03
AUC (ng·h/mL) 778 ± 221082 ± 32

Data extrapolated from studies on non-deuterated nicardipine in rabbits.

Anticipated Impact of Deuterium Labeling

The substitution of hydrogen with deuterium at a metabolic soft spot can lead to a kinetic isotope effect (KIE), potentially slowing down the rate of metabolism by CYP enzymes.[8][9][10] For this compound, if the deuterium atoms are placed on the N-benzyl group, it is anticipated that the rate of N-debenzylation, a major metabolic pathway, would be reduced. This could lead to a higher plasma concentration and longer half-life of the parent drug compared to the non-deuterated (R)-enantiomer.

In Vitro Metabolism

In vitro studies using human liver microsomes (HLMs) have identified CYP3A4, CYP2D6, and CYP2C8 as the major enzymes responsible for nicardipine metabolism.[2] CYP3A4 is the primary enzyme involved in the N-debenzylation of the side chain.[2]

Major Metabolic Pathways

The primary metabolic transformations of nicardipine observed in vitro are consistent with the in vivo findings and include:

  • N-debenzylation: Cleavage of the N-benzyl group from the side chain.

  • Pyridine formation: Oxidation of the dihydropyridine ring to the corresponding pyridine ring.

  • Ester hydrolysis: Hydrolysis of the ester linkages.

These metabolic pathways are depicted in the following diagram:

metabolic_pathway cluster_main Metabolic Fate of (R)-Nicardipine cluster_primary Primary Metabolism (CYP450) cluster_secondary Secondary Metabolism R_Nicardipine (R)-Nicardipine N_debenzylated N-debenzylated Metabolite R_Nicardipine->N_debenzylated N-debenzylation (CYP3A4) Pyridine_Metabolite Pyridine Metabolite R_Nicardipine->Pyridine_Metabolite Oxidation (CYP3A4, CYP2D6, CYP2C8) Hydrolyzed_Metabolite Hydrolyzed Metabolite N_debenzylated->Hydrolyzed_Metabolite Ester Hydrolysis Pyridine_Metabolite->Hydrolyzed_Metabolite Ester Hydrolysis

Figure 1: Metabolic Pathway of (R)-Nicardipine.
Quantitative Analysis of Metabolite Formation

Specific quantitative data on the formation of metabolites from this compound is not currently available in the public domain. To obtain this data, in vitro incubation studies with human liver microsomes or recombinant CYP enzymes would be necessary, followed by quantification of the parent drug and its metabolites using a validated LC-MS/MS method.

Table 2: Hypothetical In Vitro Metabolism of (R)-Nicardipine Enantiomers

CompoundParent Depletion (%)N-debenzylated Metabolite Formation (pmol/min/mg protein)Pyridine Metabolite Formation (pmol/min/mg protein)
(R)-Nicardipine Data not availableData not availableData not available
This compound Data not availableData not availableData not available

This table is for illustrative purposes to show how quantitative data would be presented. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed experimental protocols are essential for reproducible in vitro and in vivo studies. The following sections provide generalized protocols that can be adapted for studying the metabolic fate of this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a typical workflow for assessing the metabolic stability and identifying the metabolites of this compound.

in_vitro_workflow cluster_workflow In Vitro Metabolism Experimental Workflow Start Start Preparation Prepare Incubation Mixture: - this compound - Human Liver Microsomes - Phosphate Buffer Start->Preparation PreIncubation Pre-incubate at 37°C Preparation->PreIncubation Initiation Initiate Reaction with NADPH Regenerating System PreIncubation->Initiation Incubation Incubate at 37°C with Time Points (e.g., 0, 5, 15, 30, 60 min) Initiation->Incubation Termination Terminate Reaction (e.g., Acetonitrile) Incubation->Termination Processing Centrifuge and Collect Supernatant Termination->Processing Analysis LC-MS/MS Analysis for Parent Drug and Metabolites Processing->Analysis Data Data Analysis: - Calculate % Parent Remaining - Identify and Quantify Metabolites Analysis->Data End End Data->End

Figure 2: In Vitro Experimental Workflow.
In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a general procedure for an in vivo pharmacokinetic study in rats to compare this compound with its non-deuterated counterpart.

in_vivo_workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow Start Start Animal_Prep Acclimatize and Fast Rats Start->Animal_Prep Dosing Oral Administration of This compound or (R)-Nicardipine Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Blood_Sampling Plasma_Processing Centrifuge to Obtain Plasma Blood_Sampling->Plasma_Processing Sample_Extraction Extract Drug and Metabolites from Plasma Plasma_Processing->Sample_Extraction Analysis LC-MS/MS Quantification Sample_Extraction->Analysis PK_Analysis Pharmacokinetic Analysis: - Cmax, Tmax, AUC, t1/2 Analysis->PK_Analysis End End PK_Analysis->End

Figure 3: In Vivo Experimental Workflow.
Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of this compound and its potential metabolites in biological matrices.[11][12]

Table 3: Example LC-MS/MS Parameters

ParameterValue
LC Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Parent) To be determined for this compound
MS/MS Transition (Metabolite 1) To be determined
MS/MS Transition (Metabolite 2) To be determined
Internal Standard A suitable deuterated analog

Conclusion and Future Directions

Future research should focus on:

  • Conducting in vitro metabolism studies with this compound using human liver microsomes and recombinant CYP enzymes to obtain quantitative data on metabolite formation and identify any potential metabolic switching.

  • Performing in vivo pharmacokinetic studies in appropriate animal models to compare the profiles of this compound and its non-deuterated counterpart.

  • Developing and validating a robust LC-MS/MS method for the simultaneous quantification of this compound and its metabolites in various biological matrices.

This in-depth guide provides a solid foundation for researchers and drug development professionals working on the characterization of this compound. By following the outlined principles and adapting the provided protocols, a comprehensive understanding of its metabolic fate can be achieved, paving the way for its potential clinical application.

References

In-Depth Technical Guide: (R)-Nicardipine-d3 Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-Nicardipine-d3, a deuterated enantiomer of the calcium channel blocker Nicardipine (B1678738). The information herein is compiled from available safety data for Nicardipine hydrochloride and related compounds, alongside pharmacological data on its enantiomers. Researchers should note the absence of a specific Safety Data Sheet (SDS) for this compound and exercise due caution.

Chemical and Physical Properties

This compound is the R-enantiomer of Nicardipine, a dihydropyridine (B1217469) calcium channel blocker, with deuterium (B1214612) atoms incorporated for use in metabolic or pharmacokinetic studies. Nicardipine is a racemate comprising equimolar amounts of (R)- and (S)-nicardipine.[1] The general properties of Nicardipine hydrochloride are summarized below.

PropertyValueSource
Chemical Name 2-(benzyl-methyl amino) ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate monohydrochloride[2]
Molecular Formula C26H29N3O6 · HCl[2]
Molecular Weight 515.99 g/mol [2]
Appearance Pale greenish-yellow, odorless, crystalline powder[2]
Melting Point ~167°C to 171°C[2]
Solubility Freely soluble in methanol (B129727) and acetic acid, sparingly soluble in ethanol, slightly soluble in water.[2]

Hazard Identification and Safety Precautions

Based on the safety data for Nicardipine hydrochloride, the compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4]

GHS Hazard Classification:

ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
P311Call a POISON CENTER/doctor.[3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[3]

Handling and Storage

Handling:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid formation of dust and aerosols.

  • Do not get in eyes, on skin, or on clothing.[5]

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment containing material.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep refrigerated as recommended by the supplier.[5]

  • Store locked up.

First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety goggles. Evacuate personnel to a safe area.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable decontaminant.

Pharmacological Data

Nicardipine is a calcium channel blocker that inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells.[2][7] This action leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[7][8] The two enantiomers of nicardipine exhibit different potencies.

EnantiomerPotency (ED50) for outward current inhibition
(+)-(R)-Nicardipine 3.8 +/- 1.2 µM
(-)-(S)-Nicardipine 0.7 +/- 0.1 µM
Racemic Nicardipine 2.2 +/- 0.6 µM

Source: Neuroscience Letters, 1996

Experimental Protocols

Chiral HPLC Separation of Nicardipine Enantiomers

A published method for the separation of nicardipine enantiomers can be adapted for this compound.

  • Columns: Coupled achiral C18 column (150 mm x 4.6 mm, 5 µm) and a chiral OJ column (250 mm x 4.6 mm, 10 µm).[9]

  • Sample Preparation: Biological samples can be diluted with 1 mol/L NaOH solution and extracted with a 1:1 mixture of n-hexane and ethyl acetate.[9]

  • Analysis: The concentrations of the enantiomers are determined using the coupled HPLC system.[9]

Signaling Pathway and Experimental Workflow

Mechanism of Action of (R)-Nicardipine

(R)-Nicardipine, as a dihydropyridine calcium channel blocker, primarily targets L-type calcium channels in vascular smooth muscle cells. By blocking these channels, it inhibits the influx of extracellular calcium, leading to muscle relaxation and vasodilation.

Nicardipine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Calcium Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Relaxation Muscle Relaxation L_type_channel->Relaxation Leads to Calmodulin Calmodulin Ca_int->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction R_Nicardipine This compound R_Nicardipine->L_type_channel Blocks

Caption: Mechanism of this compound as a calcium channel blocker.

Experimental Workflow for Chiral Separation

The following diagram outlines a general workflow for the chiral separation and analysis of this compound from a biological matrix.

Chiral_Separation_Workflow start Biological Sample Collection extraction Liquid-Liquid Extraction (e.g., n-hexane:ethyl acetate) start->extraction concentration Evaporation & Reconstitution extraction->concentration hplc Chiral HPLC System (Achiral + Chiral Columns) concentration->hplc detection UV or Mass Spec Detection hplc->detection quantification Data Analysis & Quantification detection->quantification end Results quantification->end

Caption: Workflow for chiral HPLC analysis of this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Nicardipine in Human Plasma Using (R)-Nicardipine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nicardipine (B1678738) in human plasma. The method utilizes (R)-Nicardipine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for rapid sample turnaround. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of nicardipine.

Introduction

Nicardipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[1][2] Accurate and reliable quantification of nicardipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalytical applications due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization.[3] This application note provides a detailed protocol for the determination of nicardipine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Nicardipine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method was used for the extraction of nicardipine and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed using a standard C18 reversed-phase column.

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

MRM Transitions (Proposed)

The following MRM transitions are proposed and should be optimized for the specific instrument used. The precursor ion for nicardipine is [M+H]+. For this compound, a +3 Da shift is expected. Product ions are based on common fragmentation pathways for dihydropyridine compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Nicardipine480.2315.1150
This compound483.2318.1150

Results and Discussion

This method is designed to provide excellent sensitivity, selectivity, and a wide dynamic range for the quantification of nicardipine in human plasma. The use of this compound as an internal standard ensures the reliability of the results by correcting for matrix effects and other sources of variability.

Linearity

The linearity of the method should be assessed by preparing calibration standards in blank plasma over the desired concentration range. A linear regression with a weighting factor of 1/x² is typically used. The following table presents illustrative data.

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Illustrative)
0.10.0025
0.50.0128
10.0255
50.1275
100.2560
501.2850
1002.5700
2005.1400

The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are typically ±15% (±20% for the Lower Limit of Quantification, LLOQ) for both precision (as %CV) and accuracy (as %Bias). The following table shows illustrative data.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (Illustrative)Intra-day Accuracy (%Bias) (Illustrative)Inter-day Precision (%CV) (Illustrative)Inter-day Accuracy (%Bias) (Illustrative)
LLOQ0.18.55.09.26.5
Low0.36.2-2.37.1-1.8
Medium804.51.55.32.1
High1603.8-0.84.6-0.5

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of nicardipine in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for demanding bioanalytical applications such as pharmacokinetic studies. The simple sample preparation and fast chromatography allow for high-throughput analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis s1 Plasma Sample (100 µL) s2 Add this compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 lc LC Separation (C18 Column) s5->lc Inject ms MS/MS Detection (MRM) lc->ms da1 Peak Integration ms->da1 da2 Calculate Analyte/IS Ratio da1->da2 da3 Quantification da2->da3

Caption: Experimental workflow for nicardipine analysis.

signaling_pathway nicardipine Nicardipine l_type_channel L-type Calcium Channel nicardipine->l_type_channel blocks vasodilation Vasodilation nicardipine->vasodilation results in ca_influx Calcium Influx l_type_channel->ca_influx mediates smooth_muscle Vascular Smooth Muscle Cell ca_influx->smooth_muscle contraction Contraction smooth_muscle->contraction

Caption: Nicardipine's mechanism of action.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Nicardipine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nicardipine (B1678738) in human plasma. The method utilizes (R)-Nicardipine-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for rapid sample turnaround. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of less than 5 minutes.[1] This method demonstrates excellent linearity over a clinically relevant concentration range and has been validated according to industry-standard bioanalytical method validation guidelines.

Introduction

Nicardipine is a calcium channel blocker belonging to the dihydropyridine (B1217469) class, widely used in the management of hypertension and angina.[2] Accurate quantification of Nicardipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has become the preferred technique for bioanalysis due to its inherent selectivity and sensitivity.[3] This method employs this compound, a stable isotope-labeled internal standard, which co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, leading to highly reliable data. The procedure described herein is optimized for efficiency, making it suitable for laboratories analyzing large numbers of samples.

Experimental

Materials and Reagents
  • Analytes: Nicardipine hydrochloride (Reference Standard), this compound (Internal Standard).

  • Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water.

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nicardipine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Nicardipine stock solution with 50% methanol to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.

Protocols

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 30% B
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time 4.0 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions See Table 3

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)DP (V)CE (V)CXP (V)
Nicardipine 480.2297.1 (Quantifier)150803512
480.2342.2 (Qualifier)150802514
This compound 483.2300.1 (Quantifier)150803512

Note: The selection of two MRM transitions (one for quantification and one for qualification) enhances the specificity of the method.[5]

Results and Discussion

The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability. All validation parameters met the acceptance criteria set by the FDA Bioanalytical Method Validation Guidance.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.05 to 50 ng/mL.[1] The coefficient of determination (r²) was consistently >0.998. The lower limit of quantification (LLOQ) was established at 0.05 ng/mL, with a signal-to-noise ratio >10.

Table 4: Calibration Curve Summary

ParameterResult
Concentration Range 0.05 - 50.0 ng/mL
Regression Model Linear, 1/x² weighting
Mean r² 0.9985
LLOQ 0.05 ng/mL
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, LQC, MQC, HQC). The results are summarized below.

Table 5: Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (%Bias) (n=6)Inter-Day Precision (%CV) (n=18)Inter-Day Accuracy (%Bias) (n=18)
LLOQ 0.058.5%-3.2%11.1%-4.9%
LQC 0.156.2%1.8%9.3%2.5%
MQC 5.04.5%-0.5%7.1%-1.1%
HQC 40.03.8%2.1%5.9%1.7%
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Visualizations

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (150 µL Acetonitrile) Plasma->Add_IS Precipitation Vortex Vortex Mix (30 sec) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Extraction Inject Inject (5 µL) Supernatant->Inject LC Chromatographic Separation (C18) Inject->LC MS Tandem Mass Spec Detection (MRM) LC->MS Ionization Data Data Acquisition & Processing MS->Data

Caption: Workflow for Nicardipine quantification in plasma.

Analyte vs. Internal Standard Relationship

Analyte_IS_Relationship cluster_properties Key Properties cluster_result Outcome Analyte Nicardipine (Analyte) m/z = 480.2 Prop1 Similar Chemical Structure Analyte->Prop1 Prop2 Co-elution during Chromatography Analyte->Prop2 Prop3 Similar Ionization Efficiency Analyte->Prop3 Prop4 Mass Difference (+3 Da) Analyte->Prop4 IS This compound (Internal Standard) m/z = 483.2 IS->Prop1 IS->Prop2 IS->Prop3 IS->Prop4 Result Accurate & Precise Quantification (Compensates for matrix effects and sample prep variability) Prop1->Result Prop2->Result Prop3->Result Prop4->Result

Caption: Rationale for using a stable isotope-labeled IS.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Nicardipine in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it highly suitable for high-throughput bioanalytical laboratories supporting clinical and preclinical studies. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and robustness of the results.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Nicardipine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicardipine (B1678738) is a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina. Accurate and reliable quantification of Nicardipine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of Nicardipine in human plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is based on established and validated procedures, ensuring high-quality data for clinical and research applications.[1][2]

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and instrumental conditions for the quantification of Nicardipine.

Materials and Reagents
  • Nicardipine hydrochloride reference standard

  • Internal Standard (IS), e.g., Diphenhydramine[2] or other suitable analogue

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free, sourced from an accredited biobank)

  • Solid Phase Extraction (SPE) C18 cartridges[3][4] or protein precipitation reagents.

Sample Preparation

A critical step for accurate quantification is the efficient extraction of Nicardipine from the plasma matrix while minimizing interferences. Both Solid Phase Extraction (SPE) and Protein Precipitation are viable methods.

1. Solid Phase Extraction (SPE) Protocol [3][4]

SPE is a highly effective technique for sample clean-up, providing high recovery and minimizing matrix effects.[3][4]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of human plasma, add the internal standard and vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute Nicardipine and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. Protein Precipitation Protocol

This method is simpler and faster, suitable for high-throughput analysis.

  • Precipitation: To 200 µL of human plasma, add 600 µL of acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is crucial for resolving Nicardipine from endogenous plasma components.

  • Column: A reversed-phase C18 column is commonly used, for instance, a SB-C18 (2.1mm × 150mm, 5µm).[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, and formic acid (e.g., 320:180:0.4, v/v/v).[2][5] An alternative is a gradient elution with acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: A flow rate of 0.4 mL/min is often employed.[5]

  • Column Temperature: Maintained at 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalytical assays.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[2]

  • Multiple Reaction Monitoring (MRM): The transitions for Nicardipine and the internal standard are monitored.

    • Nicardipine: The precursor ion [M+H]⁺ is m/z 480.2.[2] A common product ion is monitored for quantification.

    • Internal Standard (Diphenhydramine): The precursor ion [M+H]⁺ is m/z 256.4.[2]

  • Source Parameters:

    • Spray Voltage: 4000 V

    • Vaporizer Temperature: 300°C

    • Sheath Gas Pressure: 50 arbitrary units

    • Auxiliary Gas Pressure: 15 arbitrary units

    • Capillary Temperature: 300°C

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for Nicardipine quantification in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValueReference
Linearity Range0.05 - 20.0 ng/mL[2][5]
Correlation Coefficient (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[2]

Table 2: Accuracy and Precision

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Low QC (e.g., 0.15 ng/mL)≤ 11.1%≤ 9.3%± 4.9%[2][5]
Medium QC (e.g., 5 ng/mL)≤ 11.1%≤ 9.3%± 4.9%[2][5]
High QC (e.g., 15 ng/mL)≤ 11.1%≤ 9.3%± 4.9%[2][5]

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)Reference
NicardipineSolid Phase Extraction (SPE)91 ± 6.0%[3][4]
NicardipineProtein Precipitation~95%[5]

Visualized Workflows

The following diagrams illustrate the key processes in the quantification of Nicardipine in human plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE Solid Phase Extraction Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Separation Recon->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Overall experimental workflow for Nicardipine quantification.

sample_preparation_options cluster_spe Solid Phase Extraction cluster_pp Protein Precipitation Plasma Human Plasma with Internal Standard Condition Condition Cartridge Plasma->Condition Add_Solvent Add Acetonitrile Plasma->Add_Solvent Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute To_LC_MS To_LC_MS Elute->To_LC_MS To LC-MS/MS Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Collect_Supernatant->To_LC_MS

Caption: Comparison of sample preparation methods.

References

Application Notes and Protocols for the Analysis of Nicardipine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicardipine (B1678738) is a calcium channel blocker belonging to the dihydropyridine (B1217469) class, primarily used for the treatment of hypertension and angina.[1][2] Accurate quantification of Nicardipine in biological matrices such as plasma, serum, and blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The complex nature of these biological samples, which contain high concentrations of proteins and other endogenous substances, necessitates an efficient sample preparation step to remove interferences and isolate the analyte of interest before instrumental analysis, typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

This document provides detailed protocols and comparative data for the three most common sample preparation techniques for Nicardipine analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on several factors, including the required sensitivity and selectivity of the assay, sample volume, throughput needs, and the nature of the biological matrix.

  • Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent (typically acetonitrile) to the sample to denature and precipitate proteins. It is a high-throughput technique but may be less clean compared to LLE and SPE, potentially leading to matrix effects in LC-MS analysis.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from sample components based on their differential solubilities in two immiscible liquid phases (an aqueous sample and an organic solvent). LLE provides a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to isolate analytes from a liquid sample. It can provide the cleanest extracts, minimizing matrix effects and improving assay sensitivity.[5][6] While highly effective, it can be the most time-consuming and costly of the three methods.

Data Presentation: Comparison of Techniques

The following table summarizes quantitative data from published methods for Nicardipine analysis using different sample preparation techniques. This allows for a direct comparison of their performance.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Rat Plasma[1]Human Plasma[1][7]Human & Rabbit Plasma[5][8]
Extraction/Recovery Not explicitly reported, but method was successful99.15% to 99.35%[1]77.6% to 91%[5][8]
Linearity Range 5 - 1000 ng/mL[1]25 - 150 ng/mL[7]5 - 100 ng/mL[8]
Lower Limit of Quantification (LOQ) 5 ng/mL[1] (Note: An LC-MS method achieved 0.05 ng/mL[9])35.57 ng/mL[1][7]5 ng/mL[8]
Typical Analytical Method LC-ESI-MS[1]HPLC-UV[1][7]HPLC-UV[5][8]

Experimental Protocols & Workflows

Protein Precipitation (PPT) Protocol

This protocol is a general procedure adapted for Nicardipine analysis, suitable for high-throughput screening.

Workflow Diagram:

PPT_Workflow start Start: Plasma Sample add_IS Add Internal Standard (IS) start->add_IS add_ACN Add 3x Volume of Cold Acetonitrile (B52724) add_IS->add_ACN vortex Vortex Mix (1 minute) add_ACN->vortex centrifuge Centrifuge (e.g., 10,000 x g for 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (under Nitrogen) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for Protein Precipitation (PPT).

Methodology:

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.[10][11]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a published method for extracting Nicardipine from human plasma.[7]

Workflow Diagram:

LLE_Workflow start Start: Plasma Sample add_IS Add Internal Standard (IS) start->add_IS add_buffer Add Borate (B1201080) Buffer (0.5 M, pH 9.0) add_IS->add_buffer add_solvent Add Extraction Solvent (Hexane:Butanol 12:1 v/v) add_buffer->add_solvent vortex Vortex Mix (5 minutes) add_solvent->vortex centrifuge Centrifuge for Phase Separation (e.g., 3000 x g for 10 min) vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness (under Nitrogen) organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC-UV reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Methodology:

  • Pipette 500 µL of plasma into a glass tube.

  • Add the internal standard solution.

  • Add 250 µL of borate buffer (0.5 M, pH 9.0) and vortex briefly.[7]

  • Add 5 mL of the extraction solvent mixture (hexane-butanol, 12:1 v/v).[7]

  • Cap the tube and vortex vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[7]

  • Vortex and transfer to an autosampler vial for injection.

Solid-Phase Extraction (SPE) Protocol

This protocol is a representative procedure for extracting Nicardipine using C18 cartridges.[5][8]

Workflow Diagram:

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Plasma Sample preprocess Pre-process Sample (e.g., add IS, dilute) start->preprocess condition 1. Condition Cartridge (Methanol then Water) preprocess->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (to remove interferences) load->wash elute 4. Elute Nicardipine (with organic solvent) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC-UV reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of deionized water through the sorbent.[8] Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute Nicardipine from the cartridge using a small volume (e.g., 1 mL) of a strong solvent, such as methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in 100 µL of mobile phase for analysis.[8]

Method Selection Guide

The choice of technique is a balance between the required analytical performance and practical considerations like sample throughput and cost.

Logic_Diagram start Start: Define Assay Requirements throughput High Throughput Needed? start->throughput sensitivity Highest Sensitivity/ Selectivity Needed? throughput->sensitivity No ppt Use Protein Precipitation (PPT) throughput->ppt Yes cost Minimize Solvent Use & Cost? sensitivity->cost No spe Use Solid-Phase Extraction (SPE) sensitivity->spe Yes cost->ppt Yes lle Use Liquid-Liquid Extraction (LLE) cost->lle No

Caption: Decision guide for selecting a sample prep method.

References

Application of (R)-Nicardipine-d3 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicardipine (B1678738) is a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina. It is administered as a racemate, containing both (S)- and (R)-enantiomers. The enantiomers of nicardipine exhibit stereoselective pharmacokinetics and pharmacodynamics. To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers, stable isotope-labeled internal standards are indispensable tools in bioanalytical methods. (R)-Nicardipine-d3, a deuterated analog of the (R)-enantiomer, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification in pharmacokinetic studies. Its near-identical physicochemical properties to the analyte ensure high accuracy and precision in bioanalysis. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research.

Advantages of Using this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis for several key reasons:

  • Correction for Matrix Effects: Co-eluting endogenous components in biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound has nearly identical chromatographic retention time and ionization efficiency to (R)-Nicardipine, it is affected by the matrix in the same way, allowing for reliable correction.

  • Compensation for Sample Preparation Variability: Losses can occur during sample extraction and processing steps. As the internal standard is added at the beginning of the workflow, it experiences the same losses as the analyte, ensuring that the ratio of their responses remains constant.

  • Improved Accuracy and Precision: By accounting for variations in sample handling, matrix effects, and instrument response, the use of this compound significantly improves the accuracy and precision of the quantitative results.

Pharmacokinetic Data of Nicardipine Enantiomers

Pharmacokinetic Parameter(S)-Nicardipine(R)-NicardipineReference
Cmax (ng/mL) 134 ± 2109 ± 2N/A
Tmax (h) 2.49 ± 0.031.24 ± 0.05N/A
AUC (ng·h/mL) 1082 ± 32778 ± 22N/A
Half-life (t½) (h) ~4-5~4-5[1]
Total Plasma Clearance (mL/min) ~800 (racemate)~800 (racemate)[1]
Volume of Distribution (L/kg) ~1 (racemate)~1 (racemate)[1]

Note: Data for Cmax, Tmax, and AUC are derived from a study in rabbits and are presented here for illustrative purposes due to the lack of publicly available, direct comparative human data for the enantiomers in a single study. The half-life, clearance, and volume of distribution are from a human study of the racemate.

Experimental Protocols

Pharmacokinetic Study Design (Human Volunteers)

This protocol outlines a typical design for a clinical pharmacokinetic study of orally administered nicardipine, utilizing this compound as an internal standard for the bioanalytical phase.

Objective: To determine the pharmacokinetic profile of (R)- and (S)-nicardipine in healthy human volunteers.

Study Design:

  • Type: Open-label, single-dose, crossover study.

  • Subjects: A cohort of healthy adult volunteers.

  • Procedure:

    • Subjects fast overnight before drug administration.

    • A single oral dose of racemic nicardipine hydrochloride is administered with water.

    • Blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

Diagram: Experimental Workflow for a Pharmacokinetic Study

G cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis subject_recruitment Subject Recruitment & Screening dosing Oral Administration of Racemic Nicardipine subject_recruitment->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation sample_prep Plasma Sample Preparation (Protein Precipitation & Addition of this compound IS) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_modeling Pharmacokinetic Modeling data_processing->pk_modeling parameter_determination Determination of PK Parameters (Cmax, Tmax, AUC, t½) pk_modeling->parameter_determination

Caption: Workflow of a typical pharmacokinetic study.

Bioanalytical Method: Quantification of Nicardipine Enantiomers in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentrations of (R)- and (S)-nicardipine in human plasma samples using this compound as an internal standard.

Materials and Reagents:

  • (R)-Nicardipine and (S)-Nicardipine reference standards

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral HPLC column (e.g., CHIRALPAK series)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of (R)-nicardipine, (S)-nicardipine, and this compound in methanol.

    • Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions.

    • Prepare a working solution of the internal standard (this compound) in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or quality control, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: Chiral column suitable for enantiomeric separation.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • (R)- and (S)-Nicardipine: Precursor ion (m/z) → Product ion (m/z)

        • This compound: Precursor ion (m/z) → Product ion (m/z)

      • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Quantify the peak areas for (R)-nicardipine, (S)-nicardipine, and this compound.

    • Calculate the peak area ratio of each analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentrations of (R)- and (S)-nicardipine in the plasma samples from the calibration curve.

Signaling Pathway of Nicardipine

Nicardipine exerts its therapeutic effects by blocking L-type calcium channels, primarily in vascular smooth muscle cells. This action leads to vasodilation and a reduction in blood pressure.

Diagram: Mechanism of Action of Nicardipine

G nicardipine Nicardipine l_type_channel L-type Calcium Channel (in Vascular Smooth Muscle Cell) nicardipine->l_type_channel Blocks ca_influx Calcium Ion (Ca²⁺) Influx l_type_channel->ca_influx intracellular_ca Decreased Intracellular Ca²⁺ ca_influx->intracellular_ca Inhibits vasodilation Vasodilation intracellular_ca->vasodilation bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Nicardipine's mechanism of action.

Logical Relationship: Advantage of Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard like this compound provides significant advantages over other quantification strategies in bioanalysis.

Diagram: Comparison of Internal Standard Strategies

G cluster_with_is With Stable Isotope Labeled Internal Standard (this compound) cluster_without_is Without Internal Standard start_with Analyte + IS in Plasma extraction_with Sample Extraction start_with->extraction_with analysis_with LC-MS/MS Analysis extraction_with->analysis_with Compensates for loss & matrix effects result_with Accurate & Precise Quantification analysis_with->result_with start_without Analyte in Plasma extraction_without Sample Extraction start_without->extraction_without analysis_without LC-MS/MS Analysis extraction_without->analysis_without Susceptible to loss & matrix effects result_without Inaccurate & Imprecise Quantification analysis_without->result_without

Caption: Advantage of using a stable isotope-labeled internal standard.

Conclusion

This compound is an essential tool for the accurate and precise quantification of (R)-nicardipine in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods allows researchers to overcome the challenges of bioanalysis, such as matrix effects and sample preparation variability. The protocols and information provided herein serve as a comprehensive guide for drug development professionals in the application of this compound for robust pharmacokinetic characterization of nicardipine enantiomers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Preparation of (R)-Nicardipine-d3 Stock Solutions

Abstract

This compound is the deuterated form of (R)-Nicardipine, a dihydropyridine (B1217469) calcium channel blocker. As an antihypertensive and antianginal agent, its mechanism involves the inhibition of L-type calcium channels, leading to vasodilation.[1][2] The incorporation of deuterium (B1214612) can be utilized in pharmacokinetic and metabolic studies.[3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

This compound is a deuterated isotopologue of (R)-Nicardipine.[3] Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₂₆H₂₆D₃N₃O₆[3]
Molecular Weight 482.54 g/mol [3]
Appearance White to off-white solid powder[3]
Primary Mechanism Dihydropyridine Calcium Channel Blocker[2][4]

Storage and Stability

To ensure the integrity of the compound, proper storage is essential. The stability of this compound varies depending on whether it is in solid form or in solution.

FormStorage TemperatureShelf LifeReference
Solid Powder -20°C3 years[3]
4°C2 years[3]
In Solvent -80°C6 months[3]
-20°C1 month[3]

Note: Aqueous solutions of the related compound, Nicardipine hydrochloride, are not recommended for storage longer than one day.[5] For solutions in organic solvents, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common solvent for this compound.[3]

Calculations:

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.

  • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 482.54 g/mol = 4.8254 mg

Procedure:

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance. For the example above, weigh 4.83 mg.

  • Solubilization: Add the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if dissolution is slow, as recommended for the non-deuterated form.[4] The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to protect from light and prevent contamination. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[3]

G cluster_prep Stock Solution Preparation Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous DMSO to a Sterile Vial weigh->add_solvent dissolve 3. Vortex/Sonicate Until Completely Dissolved add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

Preparation of Working Solutions

For experimental use, the high-concentration stock solution must be diluted to the final working concentration.

For In Vitro Applications (Aqueous Buffers):

Nicardipine has low aqueous solubility.[1][7] To prepare a working solution in an aqueous buffer (e.g., PBS), first dissolve the compound in DMSO and then dilute this intermediate solution with the buffer.[5]

  • Prepare an intermediate dilution of the 10 mM DMSO stock solution if necessary.

  • Serially dilute the DMSO solution into the aqueous buffer of choice to achieve the final desired concentration.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Do not store aqueous working solutions for more than one day.[5]

For In Vivo Formulations:

For animal studies, specific formulations are required to ensure solubility and bioavailability. Below are example formulations. It is recommended to test these using a small amount of the compound first.[3]

FormulationComposition (v/v)Reference
Injection Formulation 1 10% DMSO, 5% Tween 80, 85% Saline[3]
Injection Formulation 2 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[3]
Oral Formulation (Suspension) Suspend in 0.5% Carboxymethyl cellulose (B213188) (CMC-Na)[3]

Preparation Example (Injection Formulation 2): To prepare a 1 mg/mL working solution, start with a 10 mg/mL stock in DMSO. Take 100 µL of the stock, add 400 µL PEG300, mix, add 50 µL Tween 80, mix, and finally add 450 µL saline. Ensure the solution is clear after each step.[3]

Mechanism of Action

(R)-Nicardipine is a dihydropyridine that functions primarily as an L-type calcium channel antagonist. By blocking the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells, it causes relaxation of the blood vessels (vasodilation) and a decrease in blood pressure.[1][2]

G nicardipine This compound ca_channel L-Type Calcium Channel (Vascular Smooth Muscle) nicardipine->ca_channel Inhibits vasodilation Vasodilation nicardipine->vasodilation Results in ca_influx Ca²⁺ Influx ca_channel->ca_influx Mediates vasoconstriction Vasoconstriction ca_influx->vasoconstriction Leads to

Caption: Simplified signaling pathway of Nicardipine.

Disclaimer: This application note is for research purposes only. All procedures should be performed by trained personnel in a suitable laboratory setting, following all institutional and national safety guidelines. The provided protocols are for reference, and optimization may be required for specific experimental needs.

References

Application Notes and Protocols for the Detection of (R)-Nicardipine-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed mass spectrometry parameters and experimental protocols for the quantitative analysis of (R)-Nicardipine-d3, a deuterated internal standard for Nicardipine (B1678738), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Nicardipine is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension and angina.[1] Accurate quantification of Nicardipine in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry as it corrects for matrix effects and variations during sample preparation and analysis. This application note outlines a robust LC-MS/MS method for the detection of this compound alongside Nicardipine.

Experimental

Liquid Chromatography

A standard reverse-phase liquid chromatography method can be employed for the separation of Nicardipine and this compound. The following parameters serve as a starting point and may require optimization based on the specific LC system and biological matrix.

ParameterRecommended Conditions
Column C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727)
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate. A typical gradient might be 10-90% B over 5 minutes.
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended.

2.2.1. Ionization Source Parameters

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Nebulizer Gas Nitrogen (as per manufacturer's recommendation)
Drying Gas Flow As per manufacturer's recommendation

2.2.2. MRM Transitions and MS/MS Parameters

The following table summarizes the proposed MRM transitions for Nicardipine and this compound. It is crucial to optimize the collision energy (CE) and declustering potential (DP) for each transition on the specific instrument being used to achieve maximum sensitivity. The values provided below are starting points based on typical fragmentation patterns of similar molecules.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)CE (eV) - Starting PointProduct Ion 2 (m/z)CE (eV) - Starting Point
Nicardipine 480.2297.125134.135
This compound 483.2300.125137.135

Note: The precursor ion for Nicardipine is its protonated molecule [M+H]+. For this compound, the mass is shifted by +3 Da due to the three deuterium (B1214612) atoms. A gas chromatography-mass spectrometry method has previously utilized an N-d3-methyl derivative of nicardipine as an internal standard, monitoring the m/e 137 fragment.

Experimental Protocols

Standard Solution Preparation
  • Prepare individual stock solutions of Nicardipine and this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Nicardipine by serially diluting the stock solution with 50:50 acetonitrile:water.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

Sample Preparation (Plasma)

A protein precipitation method is a straightforward approach for sample preparation:

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Nicardipine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the Nicardipine standards. The concentration of Nicardipine in the unknown samples is then determined from this calibration curve.

Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Stock Solutions (Nicardipine & IS) work_std Working Standards (Calibration Curve) stock_sol->work_std work_is Working Internal Standard Solution stock_sol->work_is lc_separation LC Separation (C18 Column) work_std->lc_separation add_is Add Internal Standard to Plasma work_is->add_is plasma_sample Plasma Sample plasma_sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calc cal_curve Calibration Curve Construction ratio_calc->cal_curve quantification Quantification of Unknowns cal_curve->quantification

Caption: Experimental workflow for the quantification of Nicardipine using this compound as an internal standard.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the MRM-based detection of Nicardipine and its deuterated internal standard.

mrm_logic cluster_nicardipine Nicardipine cluster_nicardipine_d3 This compound (IS) nic_precursor Precursor Ion (m/z 480.2) q1 Quadrupole 1 (Precursor Selection) nic_precursor->q1 nic_frag1 Product Ion 1 (m/z 297.1) q3 Quadrupole 3 (Product Selection) nic_frag1->q3 nic_frag2 Product Ion 2 (m/z 134.1) nic_frag2->q3 is_precursor Precursor Ion (m/z 483.2) is_precursor->q1 is_frag1 Product Ion 1 (m/z 300.1) is_frag1->q3 is_frag2 Product Ion 2 (m/z 137.1) is_frag2->q3 q2 Quadrupole 2 (Fragmentation) q1->q2 q2->nic_frag1 CID q2->nic_frag2 CID q2->is_frag1 CID q2->is_frag2 CID detector Detector q3->detector

Caption: Logical diagram of MRM detection for Nicardipine and its internal standard.

References

Application Notes and Protocols for the Use of (R)-Nicardipine-d3 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (R)-Nicardipine-d3 in drug-drug interaction (DDI) studies. This compound, a stable isotope-labeled version of the R-enantiomer of nicardipine (B1678738), serves as an invaluable tool, primarily as an internal standard, in both in vitro and in vivo DDI assessments. Nicardipine is a potent calcium channel blocker known to be a perpetrator of DDIs through the inhibition of several key cytochrome P450 (CYP) enzymes.

Introduction to this compound in DDI Studies

This compound is a deuterated analog of (R)-nicardipine. The incorporation of three deuterium (B1214612) atoms provides a mass shift that allows for its differentiation from the unlabeled nicardipine in mass spectrometry-based analytical methods. This property is crucial for its primary application as an internal standard in quantitative bioanalysis, ensuring accurate and precise measurement of nicardipine concentrations in complex biological matrices.[1][2]

In the context of DDI studies, unlabeled nicardipine is recognized as a relatively potent inhibitor of several major drug-metabolizing CYP enzymes, including CYP3A4, CYP2D6, CYP2C8, and CYP2C19.[3][4] Therefore, it is essential to evaluate the potential of new chemical entities (NCEs) to be victims of DDIs when co-administered with nicardipine. Conversely, understanding nicardipine's inhibitory profile is critical for predicting its impact on the pharmacokinetics of co-administered drugs.

The use of this compound is particularly relevant in "cocktail" substrate studies or in clinical DDI studies where both a perpetrator and a victim drug are administered. The stable isotope label allows for the precise quantification of nicardipine (the perpetrator) alongside the victim drug(s) and their metabolites.

Data Presentation

The following tables summarize key quantitative data for nicardipine relevant to DDI studies. It is important to note that the inhibitory potency data presented below is for unlabeled nicardipine. The deuteration in this compound is not expected to significantly alter its inhibitory activity, as the deuterium atoms are typically placed in positions not involved in the direct interaction with the enzyme's active site.

Table 1: In Vitro CYP450 Inhibition Constants (Ki) for Nicardipine in Human Liver Microsomes
CYP IsoformProbe SubstrateKi (μM)Inhibition Type
CYP1A7-Ethoxyresorufin O-deethylation29.4Competitive
CYP2A6Coumarin 7-hydroxylation10.3Competitive
CYP2C8Paclitaxel 6α-hydroxylation1.1Competitive
CYP2C9Diclofenac 4'-hydroxylation6.7Competitive
CYP2C19S-Mephenytoin 4'-hydroxylation2.5Competitive
CYP2D6Dextromethorphan (B48470) O-demethylation2.1Competitive
CYP3A4Triazolam α-hydroxylation2.9Competitive
CYP3A4Triazolam 4-hydroxylation4.0Competitive

Data sourced from Nakamura et al. (2005).[3][4]

Table 2: IC50 Values for Nicardipine Inhibition of Quetiapine (B1663577) Metabolism
SystemIC50 (μM)
Rat Liver Microsomes (RLM)10.29 ± 0.06
Human Liver Microsomes (HLM)13.23 ± 0.37

Data from a study evaluating the inhibitory effect of nicardipine on the metabolism of quetiapine, a CYP3A4 substrate.[5]

Table 3: Pharmacokinetic Parameters of Intravenously Administered d3-Nicardipine in Healthy Volunteers
ParameterValue
Total Plasma Clearance~800 mL/min
Volume of Distribution~1 L/kg
Half-life of β-elimination4 to 5 hours

These parameters were determined following an intravenous injection of deuterium-labeled nicardipine (D3 nicardipine).[6]

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination) using this compound as an Internal Standard

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a specific CYP isoform, using a probe substrate and this compound as an internal standard for the quantification of the probe substrate's metabolite.

Materials:

  • Human liver microsomes (HLM)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • CYP-specific probe substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • Test compound (potential inhibitor)

  • This compound (as an internal standard)

  • Positive control inhibitor (e.g., ketoconazole (B1673606) for CYP3A4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation Setup: In a 96-well plate, add the following to each well:

    • Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

    • Phosphate buffer

    • A range of concentrations of the test compound or positive control. Include a vehicle control (no inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH-regenerating system to each well to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing this compound at a known concentration. The this compound serves as the internal standard for the subsequent analysis.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite. The peak area of the metabolite is normalized to the peak area of the this compound internal standard.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Pharmacokinetic Drug-Drug Interaction Study

This protocol describes a clinical study design to evaluate the effect of a test drug on the pharmacokinetics of nicardipine, using this compound as an internal standard for sample analysis.

Study Design: A randomized, crossover study in healthy volunteers.

Phases:

  • Phase 1 (Reference): Subjects receive a single oral dose of nicardipine.

  • Phase 2 (Treatment): Subjects receive the test drug for a specified period to reach steady-state, followed by co-administration of a single oral dose of nicardipine.

  • A washout period separates the two phases.

Procedure:

  • Dosing: Administer the oral dose of nicardipine with a standardized volume of water after an overnight fast. In Phase 2, the test drug is administered as per its approved label or investigational plan.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-nicardipine dose).

  • Sample Processing: Process the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Thaw the plasma samples.

    • To a known volume of plasma, add a protein precipitation solution (e.g., acetonitrile) containing this compound at a fixed concentration.

    • Vortex and centrifuge to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentrations of nicardipine.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters for nicardipine (e.g., AUC, Cmax, t1/2) for both phases using non-compartmental analysis.

  • Statistical Analysis: Compare the pharmacokinetic parameters of nicardipine with and without the co-administered test drug to assess the presence and magnitude of a drug-drug interaction.

Visualizations

experimental_workflow_cyp_inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Test Compound, HLM, Buffer, Substrate) setup Set up Incubation Plate (HLM, Buffer, Test Compound) reagents->setup preincubation Pre-incubate at 37°C setup->preincubation initiation Initiate Reaction with NADPH preincubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate with Acetonitrile + this compound (IS) incubation->termination processing Centrifuge and Collect Supernatant termination->processing lcms LC-MS/MS Analysis processing->lcms data_analysis Calculate IC50 lcms->data_analysis

Caption: Workflow for an in vitro CYP450 inhibition (IC50) assay.

logical_relationship_ddi cluster_perpetrator Perpetrator Drug cluster_enzyme Metabolizing Enzyme cluster_victim Victim Drug cluster_outcome Clinical Outcome nicardipine (R)-Nicardipine cyp CYP450 Enzyme (e.g., CYP3A4, CYP2D6) nicardipine->cyp Inhibits metabolite Metabolite cyp->metabolite Produces pk_change Altered Pharmacokinetics of Victim Drug (Increased Exposure) cyp->pk_change victim_drug Co-administered Drug (NCE) victim_drug->cyp Metabolized by ade Potential for Adverse Drug Events pk_change->ade

Caption: Logical relationship of a nicardipine-mediated DDI.

References

Application Note: High-Recovery Solid-Phase Extraction of Nicardipine from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable protocol for the solid-phase extraction (SPE) of nicardipine (B1678738) from human plasma samples. Nicardipine, a dihydropyridine (B1217469) calcium channel blocker, is widely used in the treatment of hypertension and angina. Accurate quantification of nicardipine in plasma is crucial for pharmacokinetic and toxicokinetic studies. The presented protocol employs a reversed-phase C18 SPE cartridge to efficiently isolate nicardipine from complex plasma matrices, ensuring high recovery and clean extracts suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This method is characterized by its simplicity, high efficiency, and reproducibility, making it suitable for high-throughput bioanalytical workflows.

Introduction

The quantitative analysis of therapeutic drugs in biological matrices is a fundamental aspect of drug development and clinical research. Nicardipine's therapeutic efficacy is directly related to its plasma concentration, necessitating a sensitive and accurate analytical method for its determination. Solid-phase extraction is a widely adopted technique for sample preparation as it effectively removes endogenous interferences such as proteins and phospholipids (B1166683) from plasma, thereby enhancing the accuracy and sensitivity of subsequent analytical measurements. This protocol provides a step-by-step guide for the extraction of nicardipine from plasma using C18-based SPE cartridges, a method proven to yield high recovery and minimal matrix effects.[1][2]

Experimental Protocol

This protocol is designed for the extraction of nicardipine from 1 mL of human plasma. Adjustments to sample and reagent volumes may be necessary for different sample sizes. An internal standard, such as nimodipine, is recommended for accurate quantification.[3]

Materials and Reagents:

  • Human Plasma (K2-EDTA)

  • Nicardipine Hydrochloride Reference Standard

  • Nimodipine (or other suitable internal standard)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (ACS Grade)

  • C18 Solid-Phase Extraction Cartridges (e.g., 100 mg, 3 mL)

  • SPE Vacuum Manifold

  • Centrifuge

  • Analytical balance

  • pH meter

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • Spike 1 mL of the plasma sample with the internal standard solution.

    • To precipitate proteins, add 1 mL of acidified methanol (0.1% formic acid).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol.

    • Equilibrate the cartridges by passing 3 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned C18 cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.

    • Wash the cartridge with 3 mL of 5% methanol in deionized water to remove more polar interferences.

    • Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place collection tubes in the manifold rack.

    • Elute nicardipine and the internal standard from the cartridge with 2 x 1 mL of methanol.

    • Apply a gentle vacuum to ensure complete elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water).

    • Vortex for 30 seconds to ensure complete dissolution.

    • The sample is now ready for injection into the HPLC or LC-MS system.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SPE protocol based on published data for nicardipine extraction from plasma.

ParameterValueReference
SPE Sorbent C18[1][2][3]
Recovery 91 ± 6.0%[1][2]
Extraction Efficiency (5 ng/mL) 77.56 ± 5.4%[3]
Extraction Efficiency (25 ng/mL) 84.23 ± 4.32%[3]
Extraction Efficiency (100 ng/mL) 83.94 ± 3.87%[3]
Linear Range 0.05 - 100 ng/mL[3][4]
Limit of Detection (LOD) 0.2 ng/mL[5]
Analytical Technique HPLC-UV, LC-MS[1][3][4]

Experimental Workflow Diagram

Caption: Workflow for Nicardipine SPE from Plasma.

Discussion

The presented solid-phase extraction protocol offers a reliable and efficient method for the isolation of nicardipine from human plasma. The use of C18 reversed-phase chemistry provides excellent retention of the moderately lipophilic nicardipine molecule while allowing for the effective removal of endogenous interferences through the described wash steps. The high recovery rates reported in the literature underscore the efficiency of this method.[1][2] Furthermore, this protocol is versatile and can be adapted for use with various automated SPE systems, thereby increasing sample throughput. The final extract is compatible with common analytical techniques such as HPLC-UV and LC-MS/MS, the latter offering higher sensitivity for studies requiring low limits of quantification.[4]

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of nicardipine from human plasma. By following this procedure, researchers, scientists, and drug development professionals can achieve high-recovery and clean extracts, leading to accurate and reproducible quantification of nicardipine in support of pharmacokinetic and other clinical studies. The structured protocol and supporting data facilitate the straightforward implementation of this method in a bioanalytical laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression for Nicardipine in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression in the LC-MS/MS analysis of Nicardipine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and mitigating ion suppression, ensuring the accuracy and reliability of your analytical data.

Troubleshooting Guides & FAQs

This section provides answers to common questions and step-by-step guidance for specific issues you may encounter during the LC-MS/MS analysis of Nicardipine.

FAQ 1: What is ion suppression and why is it a concern for Nicardipine analysis?

Answer:

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte, such as Nicardipine, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analysis.[3][4][5]

Nicardipine, particularly when analyzed in complex biological matrices like plasma or serum, is susceptible to ion suppression. This is often due to endogenous matrix components such as phospholipids (B1166683), salts, and proteins that can interfere with the ionization process in the mass spectrometer's ion source.[6]

FAQ 2: I'm observing a sudden drop in Nicardipine signal intensity. How can I determine if this is due to ion suppression?

Answer:

A sudden, unexpected decrease in signal intensity is a classic indicator of ion suppression. To confirm if ion suppression is the cause, you can perform a Post-Column Infusion (PCI) experiment . This qualitative technique helps to identify the regions in your chromatogram where ion suppression is occurring.[1][7][8]

Experimental Protocol: Post-Column Infusion (PCI)

  • Prepare a standard solution of Nicardipine in a suitable solvent (e.g., methanol (B129727)/water).

  • Set up an infusion pump to deliver the Nicardipine solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done using a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the system by running the infusion until you observe a stable, elevated baseline signal for Nicardipine.

  • Inject a blank matrix extract (a sample prepared using your standard extraction procedure but without the analyte) into the LC-MS/MS system.

  • Monitor the Nicardipine signal. A significant drop in the baseline signal during the chromatographic run indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering components from your matrix.

FAQ 3: My calibration curve for Nicardipine is non-linear at higher concentrations. Could this be related to ion suppression?

Answer:

Yes, non-linearity in the calibration curve, especially at higher concentrations, can be a result of ion suppression. At high concentrations, the analyte itself can cause "self-suppression" where the ionization process becomes saturated.[1] Additionally, co-eluting matrix components can exacerbate this effect.

To investigate this, you should perform a quantitative matrix effect assessment using a post-extraction spike experiment. This will allow you to calculate the percentage of ion suppression or enhancement.

Experimental Protocol: Quantitative Matrix Effect Assessment

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of Nicardipine into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of Nicardipine as in Set A into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the same amount of Nicardipine as in Set A into the blank biological matrix before the extraction procedure. (This set is used to assess recovery).

  • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

FAQ 4: What are the most common sources of ion suppression when analyzing Nicardipine in biological samples?

Answer:

The most common sources of ion suppression in the bioanalysis of Nicardipine are endogenous components of the biological matrix. These include:

  • Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression, particularly in plasma and serum samples.[5][6][9][10][11] They often co-elute with analytes of interest.

  • Salts: High concentrations of salts from buffers or the biological matrix itself can interfere with the ESI process.[7][12]

  • Proteins and Peptides: Although many sample preparation techniques aim to remove proteins, residual amounts can still cause ion suppression.[7]

Exogenous sources can also contribute, such as:

  • Mobile phase additives: Non-volatile additives can accumulate in the ion source and suppress the signal.[12]

  • Plasticizers: Leaching from plastic labware can introduce interfering compounds.[2]

Troubleshooting Guide: Strategies to Mitigate Ion Suppression for Nicardipine

If you have confirmed that ion suppression is affecting your Nicardipine analysis, the following strategies can be employed to minimize its impact.

Strategy 1: Optimize Sample Preparation

Improving sample cleanup is one of the most effective ways to reduce ion suppression by removing interfering matrix components before analysis.[1][6]

Sample Preparation TechniqueDescriptionEffectiveness for Nicardipine
Protein Precipitation (PPT) A simple and fast method where a solvent like acetonitrile (B52724) or methanol is added to precipitate proteins.While quick, it is often insufficient for removing phospholipids and other interfering components.[2][9]
Liquid-Liquid Extraction (LLE) A technique that separates compounds based on their relative solubilities in two different immiscible liquids. The pH of the aqueous phase can be adjusted to optimize the extraction of basic analytes like Nicardipine.[2][6]More effective than PPT at removing salts and some polar interferences.
Solid-Phase Extraction (SPE) A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.Generally considered the most effective technique for removing a wide range of interferences, including phospholipids.[2][6]
HybridSPE® A technique that combines protein precipitation with phospholipid removal in a single device.Very effective for specifically targeting and removing phospholipids, a major source of ion suppression in bioanalysis.[10][11]
Strategy 2: Optimize Chromatographic Conditions

Adjusting the chromatographic parameters can help to separate Nicardipine from co-eluting interfering substances.[2]

  • Change the Mobile Phase Composition:

    • Organic Solvent: Switching between acetonitrile and methanol can alter the elution profile of both Nicardipine and interfering compounds, potentially resolving them.

    • Additives: For positive ion mode analysis of Nicardipine, using volatile additives like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency and peak shape.[12]

  • Modify the Gradient Profile: A shallower gradient can improve the separation between Nicardipine and closely eluting matrix components.

  • Use a Different Column Chemistry: Employing a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity.

Strategy 3: Modify MS Source Parameters and Ionization Mode
  • Optimize Source Parameters: Fine-tuning parameters such as gas flow, desolvation temperature, and capillary voltage can enhance the ionization of Nicardipine relative to interfering compounds.[13]

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI), especially for less polar compounds.[1][2][3]

Strategy 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

Employing a SIL-IS is a highly effective way to compensate for ion suppression. Since the SIL-IS has nearly identical chemical and physical properties to Nicardipine, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow of identifying and addressing ion suppression in your Nicardipine LC-MS/MS analysis.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Quantification & Root Cause Analysis cluster_2 Phase 3: Mitigation A Observe Poor Signal or Inconsistent Results for Nicardipine B Perform Post-Column Infusion (PCI) Experiment A->B C Is there a dip in the baseline at the retention time of Nicardipine? B->C D Ion Suppression is Likely C->D Yes E Issue may not be ion suppression. Investigate other causes (e.g., instrument performance, sample stability). C->E No F Quantify Matrix Effect with Post-Extraction Spike Analysis D->F G Analyze Blank Matrix for Common Interferences (e.g., Phospholipids) D->G H Implement Mitigation Strategies F->H G->H I Optimize Sample Preparation (SPE, LLE, HybridSPE®) H->I J Optimize Chromatography (Mobile Phase, Gradient, Column) H->J K Use Stable Isotope-Labeled Internal Standard (SIL-IS) H->K L Modify MS Parameters (Source, Ionization Mode) H->L

Caption: A flowchart for identifying and troubleshooting ion suppression.

Caption: Relationship between matrix components and ion suppression.

References

Optimizing mobile phase for better separation of Nicardipine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the separation of Nicardipine enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating Nicardipine enantiomers?

A1: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the enantioseparation of various chiral compounds, including those structurally similar to Nicardipine. Columns like Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for method development. Pirkle-type stationary phases, such as the Sumichiral OA-4500, have also been reported for the analysis of Nicardipine enantiomers.

Q2: What are the typical mobile phases used for the chiral separation of Nicardipine?

A2: Normal-phase chromatography is commonly employed for the chiral separation of dihydropyridine (B1217469) compounds like Nicardipine. Typical mobile phases consist of a non-polar solvent, such as n-hexane, and an alcohol modifier, like isopropanol (B130326) (IPA) or ethanol. The ratio of hexane (B92381) to the alcohol modifier is a critical parameter for optimizing selectivity and resolution.

Q3: What is the role of the alcohol modifier in the mobile phase?

A3: The alcohol modifier plays a crucial role in the chiral recognition mechanism. It competes with the analyte for polar interaction sites on the CSP. By adjusting the concentration and type of alcohol (e.g., methanol, ethanol, isopropanol), you can significantly alter the retention times and, more importantly, the selectivity between the enantiomers. A lower concentration of the alcohol modifier generally leads to longer retention times and often better resolution, but this needs to be balanced with practical run times and peak shapes.

Q4: Should I use acidic or basic additives in my mobile phase?

A4: For basic compounds like Nicardipine, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase is often beneficial. These additives can help to improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. Typically, a concentration of 0.1% (v/v) is a good starting point. While counterintuitive, sometimes acidic additives can also influence selectivity, so they can be explored during advanced method optimization.

Q5: How does temperature affect the separation?

A5: Temperature is a significant parameter that can influence the thermodynamics of the chiral recognition process. Running analyses at sub-ambient or elevated temperatures can sometimes dramatically improve resolution or even reverse the elution order of the enantiomers. It is a valuable tool for optimization once a suitable mobile phase has been identified.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No separation of enantiomers (co-elution) 1. Inappropriate chiral stationary phase. 2. Mobile phase is too strong (too much alcohol modifier). 3. Incompatible mobile phase mode (e.g., reversed-phase).1. Screen different types of CSPs (e.g., cellulose-based, amylose-based). 2. Decrease the percentage of the alcohol modifier in the mobile phase (e.g., from 20% IPA to 10% IPA). 3. Switch to a normal-phase mobile phase (e.g., hexane/IPA).
Poor resolution (Rs < 1.5) 1. Sub-optimal mobile phase composition. 2. High flow rate. 3. Column temperature is not optimal.1. Systematically vary the percentage of the alcohol modifier. Try a different alcohol (e.g., switch from IPA to ethanol). 2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). 3. Evaluate the effect of temperature by analyzing at both lower and higher temperatures (e.g., 15°C and 40°C).
Poor peak shape (tailing or fronting) 1. Secondary interactions with the stationary phase. 2. Sample solvent is incompatible with the mobile phase. 3. Column overload. 4. Column degradation.1. For tailing peaks of a basic analyte like Nicardipine, add a basic modifier (e.g., 0.1% DEA) to the mobile phase. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Reduce the injection volume or the concentration of the sample. 4. Flush the column with a strong solvent (as recommended by the manufacturer) or replace the column if it's old or has been used with incompatible solvents.
Irreproducible retention times 1. Inadequate column equilibration. 2. Mobile phase composition is changing (e.g., evaporation of a volatile component). 3. Fluctuations in temperature. 4. Pump malfunction.1. Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 20-30 column volumes) before injection. 2. Prepare fresh mobile phase daily and keep the solvent reservoir capped. 3. Use a column oven to maintain a constant temperature. 4. Check the pump for leaks and ensure it is delivering a consistent flow rate.
High backpressure 1. Blockage in the system (e.g., frit, tubing, or column inlet). 2. Particulate matter from the sample or mobile phase. 3. Mobile phase viscosity is too high.1. Systematically check for blockages by disconnecting components. If the pressure drops after disconnecting the column, the blockage is likely in the column. Try back-flushing the column (if permitted by the manufacturer). 2. Filter all samples and mobile phases through a 0.45 µm filter. 3. Consider using a less viscous mobile phase or increasing the column temperature.

Data Presentation

Table 1: Starting Mobile Phase Compositions for Chiral Separation of Dihydropyridine Analogues (e.g., Aranidipine) as a Reference for Nicardipine Method Development
Chiral Stationary PhaseMobile Phase Composition (v/v/v)AdditiveFlow Rate (mL/min)Detection Wavelength (nm)
Chiralpak® AD-H (Amylose-based)n-Hexane / Isopropanol (80:20)0.1% Diethylamine1.0238
Chiralcel® OD-H (Cellulose-based)n-Hexane / Ethanol (90:10)0.1% Diethylamine1.0238
Chiralcel® OJ-H (Cellulose-based)n-Hexane / Isopropanol (85:15)0.1% Diethylamine0.8254

Note: This data is based on methods for structurally similar compounds and should be used as a starting point for optimizing the separation of Nicardipine enantiomers.

Table 2: Hypothetical Data on the Effect of Isopropanol Concentration on Nicardipine Enantiomer Separation on a Chiralpak® AD-H Column
n-Hexane:IPA Ratio (v/v)Retention Time (k'1)Retention Time (k'2)Selectivity (α)Resolution (Rs)
90:105.26.81.312.1
85:153.84.81.261.8
80:202.53.01.201.4
70:301.51.71.130.9

Note: This is illustrative data to show the general trend. Actual results will vary.

Experimental Protocols

Protocol 1: Screening of Mobile Phase for Nicardipine Enantiomer Separation

This protocol outlines a general procedure for screening different mobile phase compositions to achieve a satisfactory separation of Nicardipine enantiomers on a polysaccharide-based chiral stationary phase.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • Racemic Nicardipine standard

  • HPLC-grade n-hexane, isopropanol, ethanol, and diethylamine (DEA)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Solutions:

  • Mobile Phase A: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)

  • Mobile Phase C: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)

  • Sample Solution: Accurately weigh and dissolve racemic Nicardipine in the initial mobile phase (or a compatible solvent) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

3. HPLC Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 238 nm

4. Procedure:

  • Equilibrate the column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution and record the chromatogram.

  • Calculate the retention factors, selectivity (α), and resolution (Rs) for the enantiomers.

  • Repeat steps 1-3 for Mobile Phase B and Mobile Phase C, ensuring the column is thoroughly equilibrated with each new mobile phase.

  • Compare the results to determine the most promising mobile phase composition for further optimization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation cluster_decision Decision cluster_output Output prep_sample Prepare Racemic Nicardipine Standard inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phases (Varying Alcohol % and Type) equilibrate Equilibrate CSP Column prep_mp->equilibrate equilibrate->inject run Run Isocratic Elution inject->run acquire Acquire Chromatogram run->acquire calculate Calculate Rs, α, k' acquire->calculate assess Assess Separation Quality calculate->assess is_optimal Optimal Separation? assess->is_optimal optimize Further Optimization (Flow Rate, Temp.) is_optimal->optimize No validate Method Validation is_optimal->validate Yes optimize->prep_mp Adjust Mobile Phase

Caption: Workflow for optimizing mobile phase in chiral HPLC.

Troubleshooting_Tree cluster_resolution Resolution Issues cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues start Poor Separation q_resolution Co-elution or Rs < 1.5? start->q_resolution a_resolution_yes Decrease % Alcohol Modifier q_resolution->a_resolution_yes Yes a_resolution_no Proceed to Peak Shape Analysis q_resolution->a_resolution_no No q_peakshape Peak Tailing? a_resolution_yes->q_peakshape a_resolution_no->q_peakshape a_peakshape_yes Add 0.1% DEA to Mobile Phase q_peakshape->a_peakshape_yes Yes a_peakshape_no Check for Column Overload q_peakshape->a_peakshape_no No q_retention Retention Times Unstable? a_peakshape_yes->q_retention a_peakshape_no->q_retention a_retention_yes Ensure Proper Equilibration & Temp Control q_retention->a_retention_yes Yes a_retention_no Method is likely robust. Consider validation. q_retention->a_retention_no No

Caption: Troubleshooting decision tree for Nicardipine separation.

How to address poor peak shape for Nicardipine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to poor peak shape during the HPLC analysis of Nicardipine (B1678738).

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape for Nicardipine in reverse-phase HPLC?

Poor peak shape for Nicardipine, a basic compound, in reverse-phase HPLC often stems from secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the sample solvent. Common problems include peak tailing, fronting, and splitting. These issues can compromise resolution, accuracy, and precision.[1]

Q2: What are the key physicochemical properties of Nicardipine to consider for HPLC method development?

Understanding Nicardipine's properties is crucial for developing a robust HPLC method and troubleshooting peak shape.

PropertyValueSignificance for HPLC
pKa (Strongest Basic) 8.1[2]Nicardipine is a basic compound. The mobile phase pH should be controlled to be at least 2 pH units away from the pKa to ensure a consistent ionization state and prevent peak tailing.[3]
logP 3.82[2][4]This indicates that Nicardipine is a relatively hydrophobic compound, making it well-suited for reverse-phase chromatography.
Solubility Freely soluble in methanol (B129727) and ethanol; soluble in water (7.90 mg/mL).[5][6]The sample solvent should be compatible with the mobile phase to prevent peak distortion. It is often recommended to dissolve the sample in the mobile phase itself.

Q3: How does mobile phase pH affect Nicardipine's peak shape?

Since Nicardipine has a basic pKa of 8.1, the mobile phase pH is critical.[2] Operating near the pKa can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in broad or split peaks.[3] For good peak shape, it is recommended to adjust the mobile phase pH to be at least 2 units below the pKa (e.g., pH < 6.1). Many successful methods use a pH between 3.5 and 4.0.[7][8][9]

Troubleshooting Poor Peak Shape

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for basic compounds like Nicardipine, appearing as an asymmetry where the latter half of the peak is broader.

Q: Why is my Nicardipine peak tailing and how can I fix it?

A: Peak tailing for Nicardipine is often caused by strong interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[10]

Solutions:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., pH 3.5-4.0) to suppress the ionization of silanol groups and ensure Nicardipine is fully protonated.[3][8][9]

  • Use of a Competing Base: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.01M to 0.3%).[8][11] TEA is a small basic molecule that preferentially interacts with the active silanol sites, masking them from Nicardipine and thereby improving peak symmetry.[8]

  • Increase Buffer Concentration: An inadequately buffered mobile phase can lead to pH shifts on the column, causing tailing. Increasing the buffer concentration can help maintain a consistent pH environment.

  • Column Selection: Use a modern, high-purity silica (B1680970) column with low silanol activity or one that is specifically end-capped to minimize these secondary interactions.

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.

Q: What causes peak fronting for Nicardipine and how can I resolve it?

A: Peak fronting is typically caused by column overload (mass or volume) or a mismatch between the sample solvent and the mobile phase.[10][12][13]

Solutions:

  • Reduce Injection Mass/Volume: The most common cause is injecting too much sample.[14] Dilute the sample or reduce the injection volume to see if the peak shape improves.[15]

  • Sample Solvent Compatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 60% acetonitrile), it can cause peak distortion.[12] Whenever possible, dissolve the sample in the initial mobile phase.

  • Check for Column Collapse: A physical collapse of the column packing bed can create a void at the column inlet, leading to fronting.[10][13] This is less common with modern columns but can occur with extreme pressure changes or use outside the recommended pH range. If this is suspected, the column may need to be replaced.

Issue 3: Split Peaks

Split peaks appear as two or more distinct maxima for a single analyte.

Q: My Nicardipine peak is split. What are the likely causes and solutions?

A: Peak splitting can be caused by a disrupted flow path, co-elution of an interferent, or severe sample solvent effects.[16][17]

Solutions:

  • Check for Column Contamination/Blockage: A partially blocked column inlet frit can distort the sample band, causing it to split.[1][16] Try back-flushing the column or replacing the inlet frit. If a guard column is used, remove it to see if the problem resolves.

  • Ensure Sample Solvent Compatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate on the column, leading to split peaks. Ensure your sample solvent is appropriate.

  • Rule out Co-elution: A split peak might actually be two different, closely eluting compounds (e.g., Nicardipine and a degradation product or impurity).[8][11] To test this, slightly alter the mobile phase composition or gradient slope; if the two parts of the peak separate further, it indicates co-elution.[16]

  • Column Void: A void or channel in the column's stationary phase can cause the sample to travel through different paths, resulting in a split peak.[16][17] This usually requires column replacement.

Experimental Protocols & Methodologies

Protocol: Optimizing Mobile Phase with Triethylamine (TEA) to Reduce Peak Tailing

This protocol describes how to systematically test the effect of TEA concentration on Nicardipine peak shape.

  • Prepare Stock Solution: Prepare a stock solution of Nicardipine at 1 mg/mL in methanol.[8]

  • Prepare Mobile Phase A: Prepare the aqueous component of the mobile phase. For example, a buffer at pH 4.0 using acetic acid.[8]

  • Prepare Mobile Phase B: Use an HPLC-grade organic solvent, such as methanol or acetonitrile.[7][18]

  • Create a Series of Mobile Phases:

    • Mobile Phase 1 (Control): Prepare the working mobile phase without TEA. Example: 70% Methanol : 30% Acetic Acid Buffer (pH 4.0).[8]

    • Mobile Phase 2: Add a specific concentration of TEA to the aqueous component (Mobile Phase A) before mixing with the organic component. For example, create a 0.01 M TEA concentration in the final aqueous portion.[8]

    • Mobile Phase 3 & 4: Repeat the process with increasing concentrations of TEA (e.g., 0.05 M, 0.1 M) in the aqueous portion.

  • System Equilibration and Analysis:

    • Equilibrate the HPLC system with Mobile Phase 1 for at least 30 minutes.

    • Prepare a working standard of Nicardipine (e.g., 10 µg/mL) by diluting the stock solution with the current mobile phase.

    • Inject the working standard and record the chromatogram.

    • Repeat the equilibration and injection steps for each subsequent mobile phase (2, 3, and 4).

  • Data Analysis: Compare the peak shape, specifically the tailing factor (Asymmetry Factor), for each chromatogram. A significant reduction in the tailing factor should be observed with the addition of TEA.[8]

Summary of Published HPLC Methods for Nicardipine

The following table summarizes various validated HPLC methods, providing a starting point for method development.

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
C18 (150mm x 3.9mm, 5µm)70% Methanol : 30% Acetic acid with 0.01M TEA (pH 4)1.0353[7][8]
Hibar-C18 (150mm x 4.6mm)10% n-propanol, 0.175 M SDS, 0.3% TEA in 0.02 M phosphoric acid (pH 6.5)1.0Not Specified[7]
C18 (250mm x 4.6mm, 5µm)35% Triethylamine-phosphoric acid buffer (pH 3.5) : 65% Acetonitrile1.0353[7][9]
Kromosil C18 (150mm x 4.5mm, 5µm)65% Methanol : 35% Water0.8265[5][19]
C18 (150mm x 4.6mm, 5µm)30% 0.1M Ammonium acetate (B1210297) : 70% Acetonitrile1.2237[20]

Visual Troubleshooting Guides

G Troubleshooting Workflow for Poor Nicardipine Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, or Split) is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Secondary Silanol Interactions - Incorrect Mobile Phase pH - Insufficient Buffering is_tailing->tailing_causes Yes is_split Is the peak split? is_fronting->is_split No fronting_causes Potential Causes: - Column Overload (Mass/Volume) - Strong Sample Solvent - Column Void/Collapse is_fronting->fronting_causes Yes split_causes Potential Causes: - Blocked Frit / Column Contamination - Sample Solvent Incompatibility - Co-elution or Column Void is_split->split_causes Yes tailing_solutions Solutions: 1. Lower mobile phase pH (e.g., 3.5-4.0) 2. Add competing base (e.g., TEA) 3. Use end-capped column tailing_causes->tailing_solutions fronting_solutions Solutions: 1. Reduce injection volume/concentration 2. Dissolve sample in mobile phase 3. Check for column damage fronting_causes->fronting_solutions split_solutions Solutions: 1. Back-flush or replace column/frit 2. Check sample prep & solvent 3. Modify method to check for co-elution split_causes->split_solutions end_node Good Peak Shape Achieved tailing_solutions->end_node fronting_solutions->end_node split_solutions->end_node

Caption: A workflow for diagnosing and solving common peak shape issues for Nicardipine.

G Key Factors Influencing Nicardipine Peak Shape mobile_phase Mobile Phase Composition ph pH Control (e.g., 3.5-4.0) mobile_phase->ph additive Competing Base (e.g., TEA) mobile_phase->additive organic Organic Modifier (% Methanol / ACN) mobile_phase->organic column Column Chemistry silanol Residual Silanol Activity column->silanol endcapping End-capping column->endcapping sample Sample Preparation solvent Sample Solvent Strength sample->solvent concentration Analyte Concentration sample->concentration peak_shape Symmetrical Nicardipine Peak ph->peak_shape Suppresses silanol ionization additive->peak_shape Masks active sites endcapping->peak_shape Reduces active sites solvent->peak_shape Prevents distortion concentration->peak_shape Avoids overload

Caption: Logical relationships between HPLC parameters and Nicardipine peak symmetry.

References

Technical Support Center: Bioanalysis of Nicardipine - Minimizing Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Nicardipine (B1678738).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Nicardipine?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Nicardipine, by co-eluting compounds present in the biological sample matrix (e.g., plasma, serum). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the quantitative analysis. Given the complexity of biological matrices, endogenous components like phospholipids (B1166683), salts, and proteins are common sources of matrix effects.

Q2: How can I assess the matrix effect for my Nicardipine assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of Nicardipine in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the peak area of Nicardipine in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in the Presence of Matrix) / (Peak Response in Neat Solution)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Q3: What are the most common sample preparation techniques to minimize matrix effects for Nicardipine?

A3: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Generally, SPE is considered the most effective technique for providing the cleanest extracts and minimizing matrix effects for Nicardipine.[1]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Nicardipine bioanalysis?

A4: While not strictly mandatory, using a SIL-IS is highly recommended as the gold standard for compensating for matrix effects. A SIL-IS has nearly identical physicochemical properties to Nicardipine, meaning it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for more accurate and precise quantification. If a SIL-IS is unavailable, a structural analog like Nimodipine can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bioanalysis of Nicardipine, with a focus on issues arising from matrix effects.

Issue 1: High Variability in Nicardipine Signal Across Samples
Possible Cause Recommended Solution
Inconsistent Matrix Effects: Different patient or animal samples have varying levels of interfering components.1. Implement a more robust sample preparation method: Switch from Protein Precipitation to Solid-Phase Extraction (SPE) to achieve a cleaner extract.[1] 2. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects between samples. 3. Ensure consistent sample collection and handling: Standardize procedures for sample collection, processing, and storage to minimize variability.
Inconsistent Sample Preparation: Variability in the extraction recovery between samples.1. Automate liquid handling steps: If possible, use automated systems for pipetting and dispensing to improve precision. 2. Ensure complete protein precipitation: If using PPT, ensure the precipitating solvent is added in the correct ratio and vortexed thoroughly. 3. Optimize SPE procedure: Ensure consistent conditioning, loading, washing, and elution steps.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting) for Nicardipine
Possible Cause Recommended Solution
Column Contamination: Buildup of matrix components, especially phospholipids, on the analytical column.1. Use a guard column: This will protect the analytical column from strongly retained matrix components. 2. Implement a column wash step: After each analytical run or batch, flush the column with a strong solvent to remove contaminants. 3. Improve sample cleanup: Employ a more effective sample preparation method like SPE to remove interfering substances before injection.[1]
Inappropriate Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.1. Reconstitute the final extract in the initial mobile phase: Whenever possible, the sample solvent should match the starting mobile phase composition. 2. Reduce injection volume: If the sample solvent cannot be changed, reducing the injection volume can minimize peak distortion.
Secondary Interactions: The analyte is interacting with active sites on the column packing material.1. Adjust mobile phase pH: Ensure the pH of the mobile phase is appropriate to maintain Nicardipine in a single ionic state. 2. Consider a different column chemistry: If peak tailing persists, a column with a different stationary phase (e.g., phenyl-hexyl) may provide better peak shape.
Issue 3: Significant Ion Suppression Observed
Possible Cause Recommended Solution
Co-elution with Phospholipids: A common issue in plasma samples where phospholipids suppress the analyte signal.1. Optimize sample preparation for phospholipid removal: Use a dedicated phospholipid removal plate or an optimized SPE protocol. 2. Modify the chromatographic gradient: A shallower gradient can improve the separation of Nicardipine from the phospholipid elution zone.
Insufficient Chromatographic Separation: Nicardipine is co-eluting with other highly abundant matrix components.1. Optimize the LC method: Adjust the mobile phase composition, gradient, or flow rate to improve resolution. 2. Change the analytical column: A longer column or a column with a different stationary phase can provide better separation.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the typical performance of different sample preparation techniques for Nicardipine bioanalysis, collated from various studies. Solid-Phase Extraction (SPE) generally offers the best combination of high recovery and minimal matrix effects.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) > 90% (but with significant matrix)~90%80 - 95%[2]
Matrix Effect High (significant ion suppression common)ModerateLow (cleaner extracts)[1]
Lower Limit of Quantification (LLOQ) Higher, due to matrix noiseModerateLower, due to cleaner baseline
Method Simplicity HighModerateModerate
Cost per Sample LowLow-ModerateHigh
Recommendation Suitable for early discovery, not for validationBetter than PPT, but can be less clean than SPERecommended for method validation and clinical studies

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for Nicardipine from Human Plasma

This protocol is adapted from the method described by Meng et al. (1998) and is suitable for extracting Nicardipine from plasma samples using a C18 SPE cartridge.[3]

  • Internal Standard Spiking:

    • To 1.0 mL of plasma sample, add the internal standard (e.g., Nimodipine in ethanol).

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 2 mL of ethanol.

    • Wash the cartridge with 2 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with a suitable aqueous solution to remove polar interferences.

    • Dry the cartridge under vacuum to remove residual water.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen gas at room temperature.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject a suitable aliquot (e.g., 150 µL) into the LC-MS/MS system.

Optimized LC-MS/MS Parameters for Nicardipine Analysis

The following are typical starting conditions for the LC-MS/MS analysis of Nicardipine. Optimization will be required for specific instrumentation.

Parameter Condition
LC Column C18, e.g., 2.1 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Methanol or Acetonitrile
Gradient Start with a suitable percentage of B, ramp up to elute Nicardipine, then wash and re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor ion (Q1): m/z 480.2; Product ion (Q3): specific fragment to be determined.

Visualizations

Workflow_for_Troubleshooting_Ion_Suppression start Ion Suppression Suspected (Poor reproducibility, low signal) assess_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->assess_me is_suppression Significant Suppression? assess_me->is_suppression optimize_sp Optimize Sample Preparation (Switch to SPE, use phospholipid removal plates) is_suppression->optimize_sp Yes no_issue No Significant Suppression (Proceed with validation) is_suppression->no_issue No optimize_lc Optimize Chromatography (Change gradient, use different column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled IS (Compensates for matrix effects) optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting workflow for ion suppression in Nicardipine bioanalysis.

Sample_Prep_Decision_Tree start Start: Bioanalytical Method Development for Nicardipine stage Assay Stage? start->stage discovery Early Discovery / High Throughput stage->discovery Discovery validation Method Validation / Regulated Bioanalysis stage->validation Validation ppt Protein Precipitation (PPT) (Fast, simple, but dirty) discovery->ppt lle Liquid-Liquid Extraction (LLE) (Cleaner than PPT, more selective) validation->lle spe Solid-Phase Extraction (SPE) (Cleanest extract, best for minimizing matrix effects) lle->spe If cleaner extract is needed

References

Stability of (R)-Nicardipine-d3 in solution and plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (R)-Nicardipine-d3 in solutions and plasma samples. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited. The following information is largely based on studies of the non-deuterated form, nicardipine (B1678738) hydrochloride. While the stability of deuterated compounds is often comparable to their non-deuterated counterparts, it is recommended to perform in-house stability assessments for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A1: this compound powder should be stored at -20°C for long-term storage (up to 3 years). For short-term storage, it can be kept at 4°C for up to 2 years.[1]

Q2: How should I prepare stock solutions of this compound and how stable are they?

A2: Stock solutions can be prepared in solvents such as DMSO. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1][2]

Q3: What is the stability of this compound in aqueous solutions for intravenous administration?

A3: Based on data for nicardipine hydrochloride, diluted solutions are stable for 24 hours at room temperature when protected from light.[3][4] Nicardipine is compatible with several common intravenous fluids, including 5% dextrose and 0.9% sodium chloride.[5] However, it is not compatible with Sodium Bicarbonate (5%) Injection or Lactated Ringer's Injection.[3][6][7]

Q4: Is this compound sensitive to light?

A4: Yes, nicardipine hydrochloride is known to be light-sensitive.[3][4] It is crucial to protect solutions containing this compound from light to prevent photodegradation. A study on a compounded oral solution of nicardipine showed that the concentration remained above 95% for 90 days when stored under room temperature and refrigerated conditions, which suggests good stability when properly formulated and protected.[8][9]

Q5: What is the stability of this compound in plasma samples?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent analytical readings for this compound in solution. Degradation due to improper storage conditions.Ensure stock solutions are stored at -80°C in aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment.
Photodegradation.Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil.
Incompatibility with the diluent.Verify the compatibility of your chosen diluent. Avoid using Sodium Bicarbonate or Lactated Ringer's solutions.[3][6][7]
Poor recovery of this compound from plasma samples. Inefficient extraction method.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample and solvents is appropriate for efficient extraction of nicardipine.
Degradation by plasma enzymes.Process plasma samples as quickly as possible after collection. Keep samples on ice during processing and store them at -80°C. Consider adding a protease inhibitor if enzymatic degradation is suspected.
Precipitation observed in diluted aqueous solutions. Poor solubility or incompatibility.Ensure the final concentration is within the solubility limits in the chosen aqueous medium. Nicardipine hydrochloride has a pH of 3.5 for the concentrate for injection and 3.7 to 4.7 for premixed infusion solutions.[12] Ensure the pH of your solution is compatible.

Quantitative Data Summary

Table 1: Stability of Nicardipine Hydrochloride in Various Intravenous Solutions

Solution Container Storage Condition Stability
5% Dextrose InjectionGlass, PVCRoom TemperatureStable for at least 24 hours.[3][5]
0.9% Sodium Chloride InjectionGlass, PVCRoom TemperatureStable for at least 24 hours.[5]
5% Dextrose and 0.45% NaClGlass, PVCRoom TemperatureStable for at least 24 hours.[5]
5% Dextrose and 0.9% NaClGlass, PVCRoom TemperatureStable for at least 24 hours.[5]
5% Sodium Bicarbonate InjectionNot specifiedNot applicableNot compatible , immediate precipitation.[6][7]
Lactated Ringer's InjectionNot specifiedNot applicableNot compatible .[3][6][7]

Table 2: Recommended Storage of this compound

Form Storage Temperature Duration
Solid Powder-20°C3 years[2]
In Solvent-80°C6 months[2]
-20°C1 month[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mg/mL in DMSO):

    • Allow the vial of this compound solid to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a 1 mg/mL concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into amber, tightly sealed vials.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution with the appropriate solvent (e.g., acetonitrile, methanol (B129727), or mobile phase) to the desired working concentrations.

    • Protect the working solutions from light and use them promptly.

Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for nicardipine extraction from human plasma.[10][11]

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • To a 500 µL aliquot of plasma, add the internal standard (if different from this compound).

    • Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.3) and vortex.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound with an appropriate organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis start Start: this compound Powder stock Prepare Stock Solution (DMSO, -80°C) start->stock working Prepare Working Solutions stock->working lcms LC-MS/MS Analysis working->lcms plasma Plasma Sample Collection spike Spike Plasma with this compound plasma->spike spe Solid-Phase Extraction (SPE) spike->spe spe->lcms data Data Acquisition and Processing lcms->data results Results: Concentration & Stability data->results

Caption: Workflow for the preparation and analysis of this compound samples.

logical_relationship Factors Affecting this compound Stability stability This compound Stability temp Temperature stability->temp light Light Exposure stability->light ph pH of Solution stability->ph solvent Solvent/Matrix stability->solvent time Storage Duration stability->time

Caption: Key factors influencing the stability of this compound.

References

Resolving chromatographic co-elution of Nicardipine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the chromatographic analysis of nicardipine (B1678738) and its metabolites.

Troubleshooting Guide: Resolving Co-elution and Other Chromatographic Issues

Co-elution of nicardipine with its metabolites, particularly the pyridine (B92270) derivative, is a common analytical challenge. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem: Poor Peak Resolution or Co-elution

Initial Checks:

  • System Suitability: Before troubleshooting, ensure your HPLC/LC-MS system passes its performance qualification. Check for stable pressure, baseline noise, and detector performance.

  • Standard Purity: Verify the purity of your nicardipine and metabolite reference standards.

Troubleshooting Steps:

  • Mobile Phase Optimization: The mobile phase composition is a critical factor in achieving separation.[1][2]

    • Solvent Strength: To increase retention and potentially improve the resolution of early-eluting peaks, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).[3] A 10% decrease in the organic modifier can increase retention by a factor of 2-3.[1]

    • Solvent Type: If adjusting the solvent ratio is ineffective, switch the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa). Different solvents offer different selectivities.[3]

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds like nicardipine and its metabolites.[4][5] For basic compounds, adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa can improve peak shape and resolution. Adding a small amount of acid, such as 0.1% formic acid, can improve peak shape for basic analytes.[3]

    • Additives: The use of ion-pairing agents can introduce an additional mode of separation and may resolve co-eluting peaks.[3]

  • Stationary Phase and Column Parameters:

    • Column Chemistry: If mobile phase optimization fails, consider a column with a different stationary phase (e.g., phenyl, cyano) to exploit different separation mechanisms.[3]

    • Particle Size and Length: Using a column with a smaller particle size or a longer column can increase theoretical plates and improve resolution.[6]

    • Temperature: Adjusting the column temperature can alter selectivity. Lower temperatures often lead to increased retention and may improve resolution, but can also increase backpressure.[6]

  • Flow Rate:

    • Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[7]

Experimental Workflow for Troubleshooting Co-elution

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Column & Instrument Parameters cluster_3 Resolution A Co-elution or Poor Resolution Observed B Adjust Organic Solvent Ratio A->B Start Here C Change Organic Solvent Type (e.g., ACN to MeOH) B->C If no improvement I Resolution Achieved B->I Successful D Modify Mobile Phase pH C->D If no improvement C->I Successful E Add Ion-Pairing Agent D->E If no improvement D->I Successful F Change Column Stationary Phase E->F If no improvement E->I Successful G Decrease Flow Rate F->G If no improvement F->I Successful H Adjust Column Temperature G->H If no improvement G->I Successful H->I Successful

Caption: A logical workflow for systematically troubleshooting co-elution issues.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak Tailing:

  • Cause: Secondary interactions between basic analytes and acidic silanol (B1196071) groups on the silica-based stationary phase.[2]

  • Solution:

    • Use an end-capped column or a base-deactivated stationary phase.

    • Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[8]

    • Lower the mobile phase pH to suppress the ionization of silanol groups.[9]

Peak Fronting:

  • Cause: Column overload or sample solvent being stronger than the mobile phase.

  • Solution:

    • Reduce the sample concentration or injection volume.

    • Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of nicardipine that I should be aware of?

A1: The most significant metabolite is the pyridine analog of nicardipine, formed through the oxidation of the dihydropyridine (B1217469) ring.[10] Other metabolites are formed through pathways such as debenzylation and hydrolysis of the ester linkages.

Q2: What type of column is typically recommended for separating nicardipine and its metabolites?

A2: Reversed-phase C18 columns are most commonly used for the separation of nicardipine and its metabolites.[4][11][12]

Q3: How can I confirm if two peaks are co-eluting?

A3: If you are using a photodiode array (PDA) detector, you can assess peak purity by comparing the UV spectra across the peak. If the spectra are not identical, it indicates co-elution. With a mass spectrometer (MS), you can monitor different m/z values across the peak; a shift in the mass spectrum indicates multiple components.

Q4: Can sample preparation affect co-elution?

A4: Yes, improper sample preparation can introduce interfering substances from the matrix (e.g., plasma), which may co-elute with your analytes of interest. Solid-phase extraction (SPE) is a common and effective method for cleaning up plasma samples before analysis.[11][12][13]

Q5: What are the typical retention times for nicardipine and its pyridine metabolite?

A5: Retention times can vary significantly depending on the specific chromatographic conditions. However, in one reported method using a C18 column, the retention times for nicardipine and its pyridine metabolite were distinct enough for simultaneous determination.[14] It is crucial to optimize your method to achieve adequate separation and then determine the retention times for your specific system.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of different HPLC and LC-MS/MS methods for the analysis of nicardipine.

Table 1: HPLC Methods for Nicardipine Analysis

ParameterMethod 1[10]Method 2[4]Method 3[15]
Column Reversed-phaseC18C18
Mobile Phase Not specified in abstractAcetonitrile-0.02 M Sodium Phosphate (B84403) Buffer-Methanol (45:40:15) with 0.2% TEA, pH 6.1Methanol/TEA buffer (0.01M) pH 4 with acetic acid (70:30 v/v)
Detector UV (254 nm)UV (254 nm)UV (353 nm)
Linearity Range 5-150 ng/mL5-100 ng/mL15-200 µg/mL
Sensitivity (LOD/LOQ) 5 ng/mL (Sensitivity)Not specified11.74 ng/mL (LOD), 35.57 ng/mL (LOQ)
Recovery 77.4% (Nicardipine), 81.1% (Pyridine metabolite)77.56 - 83.94%99.15 - 99.35%

Table 2: LC-MS/MS Methods for Nicardipine Analysis

ParameterMethod 1[3]Method 2[16]
Column C18Not specified in abstract
Mobile Phase Methanol, water, and formic acid (320:180:0.4, v/v/v)Not specified in abstract
Detector MS (SIM, m/z 480.2 for nicardipine)MS/MS
Linearity Range 0.05-20.0 ng/mL1-500 pg/mL (microdose), 0.2-100 ng/mL (clinical dose)
Sensitivity (LOQ) 0.05 ng/mLNot specified

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Nicardipine from Plasma[11][12]
  • Condition the C18 SPE cartridge: Sequentially wash with one column volume of methanol followed by one column volume of deionized water.

  • Load the sample: Load 1 mL of human plasma onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Elute the analyte: Elute nicardipine and its metabolites with an appropriate volume of methanol or a mixture of methanol and triethylamine.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the HPLC system.

Protocol 2: HPLC Method for Separation of Nicardipine and its Pyridine Metabolite[10]
  • Column: Reversed-phase column (e.g., C18, specific dimensions and particle size should be optimized).

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The pH should be adjusted to optimize separation.

  • Flow Rate: Typically 1.0 mL/min, but can be adjusted to improve resolution.

  • Detection: UV detection at 254 nm.

  • Injection Volume: Typically 20 µL.

  • Temperature: Ambient or controlled (e.g., 25°C).

Mandatory Visualizations

Nicardipine Metabolism Pathway

Nicardipine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analog. Other metabolic reactions include ester hydrolysis and N-debenzylation.[17][18][19]

G cluster_0 CYP450 Enzymes Nicardipine Nicardipine Pyridine_Metabolite Pyridine Metabolite Nicardipine->Pyridine_Metabolite Oxidation Other_Metabolites Other Metabolites (Ester hydrolysis, N-debenzylation products) Nicardipine->Other_Metabolites CYP3A4 CYP3A4 CYP3A4->Pyridine_Metabolite CYP2C8 CYP2C8 CYP2C8->Pyridine_Metabolite CYP2D6 CYP2D6 CYP2D6->Pyridine_Metabolite

Caption: Major metabolic pathways of nicardipine mediated by CYP450 enzymes.

References

Technical Support Center: Enhancing Nicardipine Detection Sensitivity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Nicardipine (B1678738) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance the sensitivity of Nicardipine detection.

Frequently Asked Questions (FAQs)

Q1: What is the typical sensitivity I can expect for Nicardipine detection by LC-MS/MS?

A1: The sensitivity of Nicardipine detection can vary significantly depending on the sample matrix, sample preparation method, and the LC-MS/MS instrumentation used. However, highly sensitive methods have been developed to achieve lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range in human plasma. For instance, a validated method has demonstrated a linear calibration curve in the range of 1-500 pg/mL using 1 mL of plasma[1]. Another method established a linearity range of 0.05-20.0 ng/mL with an LLOQ of 0.05 ng/mL[2].

Q2: Which ionization mode is best for Nicardipine analysis?

A2: Positive ion mode electrospray ionization (ESI) is commonly and successfully used for the analysis of Nicardipine.[2] This is due to the presence of basic nitrogen atoms in the Nicardipine structure that can be readily protonated.

Q3: I am observing a weak signal for Nicardipine. What are the potential causes and solutions?

A3: A weak signal can stem from several factors. First, review your sample preparation procedure to ensure efficient extraction and minimal loss of the analyte. Inefficient protein precipitation or liquid-liquid extraction can lead to low recovery. Second, optimize your mass spectrometry parameters, including the specific ion transitions (m/z) for Nicardipine, cone voltage, and collision energy.[3] For example, using selected ion monitoring (SIM) at m/z 480.2 for Nicardipine has been reported to be effective.[2] Finally, ensure your mobile phase composition is optimal for ionization; the addition of a small amount of formic acid can improve protonation and enhance the signal.[2]

Q4: My results are showing high variability. What could be the reason?

A4: High variability, indicated by a high relative standard deviation (RSD), can be due to inconsistencies in sample preparation, injection volume, or chromatographic separation. Ensure precise and consistent execution of each step of the sample preparation process. Use an appropriate internal standard to compensate for variations. Also, check for any issues with the autosampler and ensure the injection volume is accurate. Poor chromatographic peak shape can also contribute to variability in integration and, consequently, in the final calculated concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Signal Intensity / No Peak Inefficient sample extractionOptimize the extraction method (e.g., choice of solvent, pH). Ensure complete evaporation and reconstitution in a suitable solvent.
Suboptimal MS parametersPerform a full scan and product ion scan to confirm the precursor and product ions for Nicardipine. Optimize cone voltage and collision energy.
Ion suppression from matrix componentsImprove sample cleanup. Dilute the sample if the concentration is high. Modify the chromatographic method to separate Nicardipine from interfering matrix components.
Incorrect mobile phase compositionEnsure the mobile phase promotes efficient ionization. For positive ESI, the addition of 0.1% formic acid to the mobile phase is common.[2]
Poor Peak Shape (Tailing or Fronting) Column degradationUse a guard column to protect the analytical column. If the column is old or has been used with complex matrices, replace it.
Inappropriate mobile phase pHAdjust the mobile phase pH to ensure Nicardipine is in a single ionic form.
Sample solvent incompatible with mobile phaseEnsure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and additives. Flush the LC system thoroughly.
Dirty ion sourceClean the ion source components, including the capillary and cone, according to the manufacturer's instructions.
Leaks in the systemCheck for any leaks in the LC flow path and the connection to the mass spectrometer.[4]
Inconsistent Retention Time Unstable column temperatureUse a column oven to maintain a consistent temperature.
Inconsistent mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Air bubbles in the pumpDegas the mobile phase and purge the pumps.

Experimental Protocols

High-Sensitivity LC-MS/MS Method for Nicardipine in Human Plasma

This protocol is based on a method with a reported LLOQ of 0.05 ng/mL in human plasma.[2]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., Diphenhydramine).

  • Add 100 µL of 0.1 M NaOH to alkalize the sample.

  • Add 3 mL of diethyl ether, vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 column (e.g., 2.1 mm × 150 mm, 5 µm).[5]

  • Mobile Phase: Methanol, water, and formic acid (320:180:0.4, v/v/v).[2]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Ion Monitoring (SIM).[2]

  • Monitored Ions:

    • Nicardipine: m/z 480.2[2]

    • Internal Standard (Diphenhydramine): m/z 256.4[2]

  • Cone Voltage and Collision Energy: Optimize based on the specific instrument to achieve maximum signal intensity for the parent and product ions.

Quantitative Data Summary

Method Matrix Linearity Range LOD LOQ Reference
LC-MS/MSHuman Plasma1-500 pg/mLNot Reported1 pg/mL[1]
LC-MSHuman Plasma0.05-20.0 ng/mLNot Reported0.05 ng/mL[2]
LC-MSHuman PlasmaNot SpecifiedNot Reported5 ng/mL[5]
HPLC-UVHuman Plasma15-200 µg/mL11.74 ng/mL35.57 ng/mL[5]
HPLC-UVBulk and Formulation5-25 µg/mL0.1032 µg/mL0.3130 µg/mL[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalize Alkalize with NaOH add_is->alkalize extract Liquid-Liquid Extraction (Diethyl Ether) alkalize->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS Detection (ESI+, SIM) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Nicardipine calibrate->quantify

Caption: Experimental workflow for Nicardipine quantification.

troubleshooting_logic cluster_low_signal Low Signal Troubleshooting cluster_poor_peak Poor Peak Shape Troubleshooting cluster_high_noise High Noise Troubleshooting start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Low Signal / No Peak issue->low_signal Low Intensity poor_peak Poor Peak Shape issue->poor_peak Bad Shape high_noise High Background Noise issue->high_noise High Noise check_extraction Review Sample Prep low_signal->check_extraction check_column Inspect LC Column poor_peak->check_column check_solvents Check Mobile Phase Purity high_noise->check_solvents optimize_ms Optimize MS Parameters check_extraction->optimize_ms check_suppression Investigate Ion Suppression optimize_ms->check_suppression check_ph Verify Mobile Phase pH check_column->check_ph check_solvent Check Sample Solvent check_ph->check_solvent clean_source Clean Ion Source check_solvents->clean_source check_leaks Inspect for System Leaks clean_source->check_leaks

References

Best practices for maintaining LC-MS system for Nicardipine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nicardipine (B1678738) analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for system maintenance and to offer clear, actionable solutions to common challenges encountered during analysis.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q1: My Nicardipine peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for Nicardipine is often due to secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.

  • Secondary Interactions: Nicardipine, a basic compound, can interact with acidic residual silanols on silica-based C18 columns.

    • Solution: Ensure your mobile phase is adequately buffered to a pH between 3 and 5. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), can also help. Consider using a column with a highly inert stationary phase or end-capping.

  • Column Contamination: Buildup of matrix components from plasma or other biological samples can lead to peak tailing.

    • Solution: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to effectively remove phospholipids (B1166683) and proteins. Regularly flush your column with a strong solvent, and use a guard column to protect your analytical column.[1][2]

  • Mobile Phase Issues: An improperly prepared or degraded mobile phase can affect peak shape.

    • Solution: Prepare fresh mobile phase daily, especially the aqueous component, to prevent microbial growth.[3][4] Ensure all components are fully dissolved and the mobile phase is properly degassed.

Q2: I am observing peak fronting for my Nicardipine standard. What could be the cause?

A2: Peak fronting is typically a result of column overload or an inappropriate sample solvent.

  • Column Overload: Injecting too much Nicardipine can saturate the column, leading to a distorted peak shape.

    • Solution: Reduce the injection volume or dilute your sample.[2] Perform a loading study to determine the optimal concentration range for your column.

  • Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve your Nicardipine standard and samples in the initial mobile phase composition.[2]

Q3: My Nicardipine peak is split. What troubleshooting steps should I take?

A3: Peak splitting can be caused by a partial blockage at the column inlet, a column void, or issues with the injection solvent.

  • Partial Blockage: Particulates from the sample or system can block the column inlet frit.

    • Solution: Reverse flush the column (if the manufacturer's instructions permit). Always filter your samples and mobile phases to prevent this issue.[2]

  • Column Void: A void or channel may have formed at the head of the column.

    • Solution: This usually indicates the end of the column's life, and it should be replaced.[2]

  • Injection Solvent: As with peak fronting, a sample solvent that is too strong can cause peak splitting.

    • Solution: Prepare your sample in the initial mobile phase.

Issue: Low Sensitivity or No Signal

Q1: I am experiencing a sudden drop in sensitivity for my Nicardipine analysis. What should I check first?

A1: A sudden drop in sensitivity can be due to a number of factors, from simple oversights to more complex instrument issues.

  • Check the Basics:

    • Ensure there is sufficient mobile phase and waste containers are not full.

    • Verify that the sample vial contains enough sample and the autosampler needle is reaching it.

    • Confirm that the correct method parameters are loaded.

  • Ion Source: The ion source is a common culprit for sensitivity loss.

    • Solution: Check for a stable spray. If the spray is erratic or absent, the ESI probe may be clogged or positioned incorrectly. The ion source may also be dirty. Refer to the Experimental Protocols section for a general ion source cleaning procedure.[1][3]

  • Mass Spectrometer Tuning:

    • Solution: Ensure the mass spectrometer is properly tuned and calibrated. Run a system suitability test with a known standard to verify instrument performance.[3]

  • Leaks: A leak in the LC system can lead to a drop in pressure and, consequently, lower sensitivity.

    • Solution: Visually inspect all fittings and connections for any signs of leakage.[1]

Q2: My Nicardipine signal is consistently low, even with a clean system. What else could be the problem?

A2: Consistent low sensitivity might be related to ion suppression from the sample matrix or suboptimal mobile phase conditions.

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of Nicardipine in the ion source, reducing its signal.

    • Solution: Improve your sample preparation method to remove more of the matrix. Modifying the chromatographic gradient to better separate Nicardipine from interfering compounds can also be effective.[1][5]

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.

    • Solution: For positive mode ESI, formic acid is commonly used. However, its concentration should be optimized. Using formic acid from a glass bottle is recommended as plastic containers can leach contaminants that cause ion suppression.[6]

Frequently Asked Questions (FAQs)

Q1: How often should I perform routine maintenance on my LC-MS system for Nicardipine analysis?

A1: A regular maintenance schedule is crucial for consistent and reliable results. Here is a general guideline:

FrequencyMaintenance Task
Daily Check mobile phase and waste levels.[7] Inspect for leaks.[7] Check system backpressure.[7] Run a system suitability test.[3]
Weekly Clean the ion source exterior.[3] Purge the LC system.[4] Replace mobile phases.[4]
Monthly Clean the ion source internally (capillary, cone).[3][8] Replace solvent inlet filters.[4]
As Needed Replace the column/guard column. Service the vacuum pump (check oil level and color).[7][9] Replace pump seals and injector rotor seals.[4]

Q2: What is sample carryover and how can I prevent it in my Nicardipine analysis?

A2: Sample carryover is the appearance of a signal from a previous injection in a subsequent blank or sample.[10] This can be a significant issue when analyzing samples with a wide range of concentrations.

  • Prevention Strategies:

    • Optimize the Autosampler Wash: Use a strong wash solvent that can effectively solubilize Nicardipine. A mixture of organic solvent and a small amount of acid or base may be more effective than the mobile phase alone.[11]

    • Inject Blanks: Run blank injections after high-concentration samples to assess and mitigate carryover.[10]

    • System Cleanliness: Regularly clean the injector needle, sample loop, and injection valve to remove any residues.[10] Worn injector seals can be a source of carryover and should be replaced.[12]

Q3: What are the ideal mobile phase conditions for Nicardipine analysis by LC-MS?

A3: Several publications describe successful LC-MS methods for Nicardipine. A common approach is reversed-phase chromatography with a C18 column.

ParameterTypical Conditions
Column C18 (e.g., 2.1 x 150 mm, 5 µm)[13]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient A gradient elution is typically used to separate Nicardipine from matrix components.
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Ion m/z 480.2 for Nicardipine[14]

Note: These are general guidelines. The specific conditions should be optimized for your instrument and application.

Experimental Protocols

Protocol 1: General Ion Source Cleaning (ESI)

Disclaimer: Always follow the specific instructions provided in your instrument's user manual. This is a general guide.

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vent the Instrument: Follow the manufacturer's procedure to bring the instrument to standby and vent the system.

  • Remove the Ion Source: Carefully remove the ion source housing from the mass spectrometer.

  • Disassemble Components: Disassemble the external and easily accessible internal components such as the capillary, cone, and spray shield. Take note of the order and orientation of each part.

  • Cleaning:

    • Clean the metal components by sonicating them in a sequence of HPLC-grade solvents (e.g., 50:50 water/methanol, followed by methanol, then isopropanol).[15]

    • Use lint-free swabs dampened with solvent to clean surfaces that cannot be sonicated.

    • Never sonicate ceramic or PEEK components.

  • Drying: Allow all components to dry completely in a clean environment before reassembly.

  • Reassembly and Pump Down: Carefully reassemble the ion source and reinstall it on the instrument. Follow the manufacturer's procedure to pump down the system.

  • System Check: Once the vacuum is stable, perform a system tune and calibration to ensure the instrument is performing correctly.

Visualizations

LCMS_Maintenance_Workflow cluster_daily Daily Checks Daily_Check Perform Daily Checks (Mobile Phase, Leaks, Pressure) System_Suitability Run System Suitability Test Daily_Check->System_Suitability If OK Weekly_Maint Perform Weekly Maintenance (Ion Source Exterior, System Purge) Monthly_Maint Perform Monthly Maintenance (Internal Ion Source, Filters) As_Needed_Maint As-Needed Maintenance (Column, Seals, Pump)

Caption: A logical workflow for routine LC-MS system maintenance tasks.

Troubleshooting_Low_Signal Start Low/No Signal Detected Check_Basics Check Instrument Basics (Solvents, Vials, Method) Start->Check_Basics Check_Spray Inspect ESI Spray Check_Basics->Check_Spray If OK Check_Tune Check MS Tune & Calibration Check_Spray->Check_Tune If Spray is Stable Clean_Source Clean Ion Source Check_Spray->Clean_Source If Spray is Unstable Troubleshoot_LC Investigate LC System (Leaks, Pump, Column) Check_Tune->Troubleshoot_LC If Tune is OK Resolved Problem Resolved Clean_Source->Resolved Investigate_Suppression Investigate Ion Suppression Troubleshoot_LC->Investigate_Suppression If LC is OK Investigate_Suppression->Resolved

Caption: A decision tree for troubleshooting low signal intensity in LC-MS.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Nicardipine Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a critical determinant of the robustness, accuracy, and precision of a bioanalytical method. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the bioanalytical validation of Nicardipine (B1678738) using a deuterated internal standard versus methods employing a non-deuterated (analog) internal standard.

Stable isotope-labeled internal standards, such as a deuterated form of the analyte (e.g., Nicardipine-d3), are widely recognized as the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thus providing superior correction for variability during sample preparation and analysis.[1] This guide will present a comparative overview of validation parameters, detailed experimental protocols, and a visual representation of the analytical workflow.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The use of a deuterated internal standard for Nicardipine quantification is expected to provide significant advantages in terms of precision, accuracy, and management of matrix effects when compared to methods using a structural analog as the internal standard. The following tables summarize the validation parameters from a representative LC-MS/MS method using a non-deuterated internal standard and project the expected performance of a method utilizing a deuterated internal standard.

Table 1: Comparison of Bioanalytical Method Validation Parameters for Nicardipine

Validation ParameterMethod with Non-Deuterated IS (e.g., Diphenhydramine)Projected Performance with Deuterated IS (Nicardipine-d3)
Linearity Range (ng/mL)0.05 - 20.0[2]0.05 - 20.0
Lower Limit of Quantification (LLOQ) (ng/mL)0.05[2]0.05 or lower
Precision (%RSD)
- Intra-day≤ 11.1%[2]< 10%
- Inter-day≤ 9.3%[2]< 10%
Accuracy (%RE)
- Intra-day± 4.9%[2]Within ± 5%
- Inter-day± 4.9%[2]Within ± 5%
Recovery (%)
- Nicardipine~95%> 90%
- Internal Standard~90%> 90%
Matrix Effect
- NicardipineVariable, requires careful managementMinimized due to co-elution and similar ionization
- Internal StandardMay differ from analyteClosely tracks analyte, providing better compensation

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterMethod with Non-Deuterated IS (Diphenhydramine)Projected Method with Deuterated IS (Nicardipine-d3)
Liquid Chromatography
- ColumnC18[2]C18
- Mobile PhaseMethanol (B129727), water, and formic acid (320:180:0.4, v/v/v)[2]Acetonitrile (B52724) and water with 0.1% formic acid (gradient)
- Flow Rate (mL/min)0.4[3]0.5
- Injection Volume (µL)105
- Run Time (min)< 5[2]~ 4
Mass Spectrometry
- Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
- MRM Transition (m/z)
- Nicardipine480.2 → [product ion][2]480.2 → 297.2
- Internal Standard256.4 → [product ion][2]483.2 → 300.2

Experimental Protocols

Below are detailed methodologies for the bioanalytical method validation of Nicardipine using both a non-deuterated and a deuterated internal standard.

Method 1: Nicardipine Quantification Using a Non-Deuterated Internal Standard (Diphenhydramine)

This protocol is based on a published LC-MS method.[2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (Diphenhydramine in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Prepare a stock solution of Nicardipine in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol.

  • Spike blank human plasma with the working standard solutions to obtain calibration standards with concentrations ranging from 0.05 to 20.0 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Method 2: Projected Protocol for Nicardipine Quantification Using a Deuterated Internal Standard (Nicardipine-d3)

This projected protocol is based on established best practices for using deuterated internal standards.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add 20 µL of the deuterated internal standard working solution (Nicardipine-d3 in methanol).

  • Vortex for 30 seconds.

  • Load the sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute Nicardipine and Nicardipine-d3 with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Prepare a stock solution of Nicardipine in methanol (1 mg/mL).

  • Prepare a stock solution of Nicardipine-d3 in methanol (1 mg/mL).

  • Prepare a series of working standard solutions of Nicardipine by serially diluting the stock solution.

  • Prepare a working solution of Nicardipine-d3 at a fixed concentration.

  • Spike blank human plasma with the Nicardipine working standard solutions and the Nicardipine-d3 working solution to create calibration standards and QC samples.

Workflow Visualization

The following diagrams illustrate the experimental workflows for sample preparation and analysis.

Bioanalytical Workflow: Non-Deuterated IS plasma Plasma Sample add_is Add Non-Deuterated IS (e.g., Diphenhydramine) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Bioanalytical Workflow: Deuterated IS plasma Plasma Sample add_dis Add Deuterated IS (Nicardipine-d3) plasma->add_dis spe_load Load onto SPE Cartridge add_dis->spe_load spe_wash Wash SPE Cartridge spe_load->spe_wash spe_elute Elute Analyte and IS spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

A Head-to-Head Battle: Deuterated vs. Non-Deuterated Internal Standards for Nicardipine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the calcium channel blocker Nicardipine, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of deuterated and non-deuterated internal standards for Nicardipine quantification by liquid chromatography-mass spectrometry (LC-MS), supported by representative experimental data and detailed methodologies.

In the realm of LC-MS-based bioanalysis, internal standards are indispensable for correcting variability introduced during sample preparation, injection, and analysis. The ideal internal standard should mimic the analyte's physicochemical properties as closely as possible to ensure that it is equally affected by these variations. The two principal categories of internal standards employed are stable isotope-labeled (e.g., deuterated) internal standards and non-deuterated, or structural analogue, internal standards.

A deuterated internal standard, such as Nicardipine-d3, is chemically identical to Nicardipine, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. In contrast, a non-deuterated internal standard is a different chemical entity with a structure similar to Nicardipine. Examples of non-deuterated internal standards that have been used for Nicardipine analysis include midazolam and diphenhydramine.

Quantitative Performance: A Comparative Overview

The general consensus within the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, typically yield superior assay performance. This is primarily because their behavior during extraction and ionization more closely mirrors that of the analyte. However, potential pitfalls such as isotopic exchange and chromatographic shifts must be considered.

Below is a table summarizing the expected quantitative performance of a deuterated versus a non-deuterated internal standard for the bioanalysis of Nicardipine.

Performance MetricDeuterated IS (e.g., Nicardipine-d3)Non-Deuterated IS (Structural Analogue)Rationale
Accuracy (% Bias) Typically < ±5%Can be < ±15%, but more susceptible to variabilityThe deuterated IS co-elutes and experiences similar matrix effects and extraction recovery as Nicardipine, leading to better correction.
Precision (% CV) Typically < 5%Can be < 15%, but often higher than with a deuterated ISThe closer physicochemical properties of the deuterated IS lead to more consistent normalization of analytical variability.
Matrix Effect (% CV of IS-normalized MF) Typically ≤ 15%Can be > 15%, indicating less effective compensationThe deuterated IS is more likely to experience the same degree of ion suppression or enhancement as Nicardipine across different biological samples.
Extraction Recovery Very similar to NicardipineMay differ significantly from NicardipineStructural differences can lead to different partitioning during liquid-liquid or solid-phase extraction.
Chromatographic Retention Nearly identical to Nicardipine (slight shift possible)Different from NicardipineThe distinct chemical structures result in different retention times on the chromatographic column.

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard for Nicardipine, a series of validation experiments should be conducted. The following provides a detailed methodology for a key experiment: the evaluation of matrix effects.

Objective:

To assess the ability of a deuterated (Nicardipine-d3) and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:
  • Blank human plasma from at least six different sources

  • Nicardipine reference standard

  • Nicardipine-d3 internal standard

  • Non-deuterated internal standard (e.g., a structural analogue)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • LC-MS/MS system

Procedure:
  • Preparation of Sample Sets:

    • Set 1 (Analyte and IS in Neat Solution): Prepare a solution of Nicardipine and each internal standard in the reconstitution solvent at a concentration representative of a mid-range quality control sample.

    • Set 2 (Analyte and IS in Post-Extraction Spiked Matrix):

      • Extract blank plasma from the six different sources using the intended sample preparation method (e.g., protein precipitation or liquid-liquid extraction).

      • Spike the extracted blank matrix with Nicardipine and each internal standard to the same concentrations as in Set 1.

    • Set 3 (IS in Post-Extraction Spiked Matrix):

      • Extract blank plasma from the six different sources.

      • Spike the extracted blank matrix with only each internal standard at the same concentration as in Set 1.

  • Sample Analysis:

    • Analyze all prepared samples by LC-MS/MS and record the peak areas for Nicardipine and both internal standards.

  • Data Analysis and Calculation:

    • Matrix Factor (MF): Calculate the MF for the analyte and each IS by dividing the peak area in the presence of the matrix (Set 2 for analyte and IS, Set 3 for IS alone) by the peak area in the neat solution (Set 1).

    • IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of Nicardipine by the MF of the respective internal standard for each of the six plasma sources.

    • Coefficient of Variation (CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.

Acceptance Criteria:

A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. Typically, a %CV of ≤15% is considered acceptable for regulated bioanalysis.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the logical workflow of a bioanalytical method utilizing an internal standard, from sample collection to final data analysis.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification SampleCollection Biological Sample Collection (e.g., Plasma) AddIS Addition of Internal Standard (Deuterated or Non-Deuterated) SampleCollection->AddIS Extraction Extraction of Analyte and IS (e.g., LLE, SPE, PP) AddIS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation CalibrationCurve Construct Calibration Curve RatioCalculation->CalibrationCurve Concentration Determine Analyte Concentration CalibrationCurve->Concentration

Bioanalytical workflow with an internal standard.

Conclusion

Cross-validation of Nicardipine assays between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Nicardipine (B1678738) Assays

In the landscape of pharmaceutical analysis, the ability to obtain consistent and reproducible results for a given analyte across different laboratories is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Nicardipine, a calcium channel blocker widely used in the treatment of hypertension and angina.[1][2] The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to facilitate the cross-validation of Nicardipine assays.

The primary analytical techniques for Nicardipine quantification in pharmaceutical preparations and biological fluids are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] This guide will delve into the performance characteristics of these methods as reported in various studies, offering a baseline for inter-laboratory comparisons.

Quantitative Performance of Nicardipine Assays

The following tables summarize the validation parameters of different analytical methods for Nicardipine, providing a basis for comparing their performance.

Table 1: Comparison of HPLC Methods for Nicardipine Analysis

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 0.5 - 40[4]1 - 4030 - 150[5]5 - 25[6]
Correlation Coefficient (r²) 0.9991[3]0.9999[3]0.997[5]0.999[6]
LOD (µg/mL) 0.011[4]0.024[3]2.97[5]0.1032[6]
LOQ (µg/mL) 0.036[4]0.08[3]9.92[5]0.3130[6]
Accuracy (% Recovery) 100.11 ± 2.26[4]100.12 ± 0.28100.4[5]98.8 - 101.5[6]
Precision (Intra-day %RSD) < 2.5[3]2.46 - 3.90[3]< 2[6]< 2[6]
Precision (Inter-day %RSD) < 2.5[3]10.2 - 11.5[3]< 2[6]< 2[6]

Table 2: Comparison of LC-MS/MS Methods for Nicardipine Analysis

ParameterMethod 1Method 2
Linearity Range (ng/mL) 0.05 - 20.0[3][7]5 - 1000[3]
Correlation Coefficient (r²) Not specified0.996407[3]
LOQ (ng/mL) 0.05[7]5[3]
Accuracy (%RE) ±4.9[7]Not specified
Precision (Intra-day %RSD) ≤ 11.1[7]< 13[3]
Precision (Inter-day %RSD) ≤ 9.3[7]< 13[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results between laboratories. Below are generalized protocols for HPLC and LC-MS/MS analysis of Nicardipine based on published methods.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a composite of several validated HPLC methods for the quantification of Nicardipine.[3][4][5]

1. Sample Preparation (from Human Plasma):

  • Protein Precipitation: To 1 mL of plasma, add 2 mL of acetonitrile (B52724).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of methanol (B129727) and a buffer solution (e.g., 0.01 M triethylamine (B128534) in acetic acid, pH 4) in a ratio of 70:30 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 353 nm.[3][4]

  • Injection Volume: 20 µL.

3. Validation Parameters to Assess:

  • Linearity: Prepare a series of standard solutions of Nicardipine in the mobile phase over a specified concentration range (e.g., 0.5 - 40 µg/mL).[4]

  • Accuracy: Perform recovery studies by spiking known concentrations of Nicardipine into blank plasma samples.

  • Precision: Analyze replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is based on a sensitive LC-MS method for the determination of Nicardipine in human plasma.[7]

1. Sample Preparation (from Human Plasma):

  • Protein Precipitation: To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard (e.g., diphenhydramine).

  • Vortexing: Vortex for 1 minute.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (e.g., SB-C18, 2.1 mm x 150 mm, 5 µm).[3]

  • Mobile Phase: A mixture of methanol, water, and formic acid (e.g., 320:180:0.4, v/v/v).[3][7]

  • Flow Rate: 0.4 mL/min.[3]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Selected Ion Monitoring (SIM) using m/z 480.2 for Nicardipine and a suitable m/z for the internal standard.[7]

  • Injection Volume: 10 µL.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in the analytical processes.

cluster_sample_prep Sample Preparation (Plasma) cluster_analysis HPLC/LC-MS Analysis plasma 1. Plasma Sample add_precipitant 2. Add Protein Precipitation Agent (e.g., Acetonitrile) plasma->add_precipitant vortex 3. Vortex add_precipitant->vortex centrifuge 4. Centrifuge vortex->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant inject 6. Inject into Chromatography System collect_supernatant->inject Transfer for Analysis separate 7. Chromatographic Separation (C18 Column) inject->separate detect 8. Detection (UV or MS) separate->detect quantify 9. Data Analysis and Quantification detect->quantify

Caption: General workflow for Nicardipine analysis in plasma.

cluster_cross_validation Cross-Validation Logic lab_a Laboratory A (Reference Method) analyze_a Analyze Samples using Method A lab_a->analyze_a lab_b Laboratory B (Test Method) analyze_b Analyze Samples using Method B lab_b->analyze_b samples Identical Set of Samples (Spiked Plasma, QCs) samples->lab_a samples->lab_b results_a Results from Lab A analyze_a->results_a results_b Results from Lab B analyze_b->results_b compare Statistical Comparison of Results (e.g., Bland-Altman, t-test) results_a->compare results_b->compare conclusion Conclusion on Inter-Laboratory Comparability compare->conclusion

Caption: Logical flow for a two-laboratory cross-validation study.

References

A Comparative Guide to Nicardipine Extraction from Plasma: SPE, LLE, and PPT Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like nicardipine (B1678738) in plasma is paramount. The initial and most critical step in this process is the efficient extraction of the drug from the complex plasma matrix. This guide provides a comprehensive comparison of three widely used extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). We will delve into their respective performances, supported by experimental data, and provide detailed protocols to aid in methodological selection and application.

Performance Comparison of Extraction Methods

The choice of extraction method significantly impacts the accuracy, sensitivity, and throughput of nicardipine quantification. Below is a summary of key performance metrics for SPE, LLE, and PPT based on published experimental data.

Performance MetricSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery Rate 91 ± 6.0%[1][2][3]Equivalent to SPE[2]; 99.15% to 99.35%79.88–120.36% (for a range of antihypertensive drugs)[4]
Selectivity High, results in fewer interfering compounds compared to LLE[1][2][3]Moderate, may co-extract interfering substances[2]Low, co-precipitates other plasma components
Linearity Range 0.5–50.0 ng/mL[5]-5–1000 ng/mL
Limit of Detection (LOD) 0.2 ng/mL[5]--
Limit of Quantification (LOQ) --5 ng/mL
Matrix Effect Generally lower than PPT[6]Can be significantCan be significant, potentially leading to ion suppression or enhancement in LC-MS analysis[7]
Processing Time Can be automated for high throughputGenerally more time-consuming and labor-intensiveRapid and simple
Solvent Consumption ModerateHighLow to Moderate

Experimental Workflows

The general workflow for each extraction method is depicted below.

Extraction_Workflows cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) SPE_Start Plasma Sample SPE_Condition Condition Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute Nicardipine SPE_Wash->SPE_Elute SPE_End Analysis SPE_Elute->SPE_End LLE_Start Plasma Sample LLE_Add Add Immiscible Organic Solvent LLE_Start->LLE_Add LLE_Vortex Vortex/Mix LLE_Add->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Separate Separate Organic Layer LLE_Centrifuge->LLE_Separate LLE_Evaporate Evaporate & Reconstitute LLE_Separate->LLE_Evaporate LLE_End Analysis LLE_Evaporate->LLE_End PPT_Start Plasma Sample PPT_Add Add Precipitating Agent (e.g., Acetonitrile) PPT_Start->PPT_Add PPT_Vortex Vortex/Mix PPT_Add->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_End Analysis PPT_Supernatant->PPT_End

General workflows for SPE, LLE, and PPT.

Detailed Experimental Protocols

Below are detailed protocols for each extraction method as cited in the literature.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a method with a reported recovery of 91 ± 6.0% for nicardipine from human plasma.[1][2][3]

  • Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: To 1 mL of human plasma, an internal standard is added. The sample is then loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with 1 mL of deionized water to remove polar interferences.

  • Elution: Nicardipine and the internal standard are eluted from the cartridge with 1 mL of methanol.

  • Sample Preparation for Analysis: The eluate is evaporated to dryness under a stream of nitrogen gas. The residue is reconstituted in a suitable mobile phase for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).

Liquid-Liquid Extraction (LLE) Protocol

This protocol has been reported to yield a recovery of 99.15% to 99.35% for nicardipine.

  • Sample Preparation: To 1 mL of plasma in a centrifuge tube, add an internal standard.

  • Extraction: Add 5 mL of an extraction solvent mixture of hexane (B92381) and butanol (specific ratio not provided in this source).

  • Mixing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C. Reconstitute the residue in a known volume of mobile phase for analysis.

Protein Precipitation (PPT) Protocol

While a specific recovery rate for nicardipine using this exact protocol was not found, a general method for antihypertensive drugs reported recoveries in the range of 79.88–120.36%.[4] A separate study utilized a similar precipitating agent for nicardipine analysis.

  • Sample Preparation: Take 100 µL of plasma in a microcentrifuge tube.

  • Precipitation: Add 300 µL of a cold (-20°C) mixture of methanol and ethanol (B145695) (1:1 v/v) to the plasma sample.[4] Another common precipitating agent is acetonitrile.

  • Mixing: Vortex the mixture for 30 seconds.

  • Incubation: Cool the samples for 15 minutes at -20°C to enhance protein precipitation.[4]

  • Centrifugation: Centrifuge the samples at 16,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully collect the supernatant and transfer it for direct injection or further processing before analysis.

Conclusion

The selection of an appropriate extraction method for nicardipine from plasma is a critical decision that balances the need for recovery, selectivity, and throughput.

  • Solid-Phase Extraction (SPE) offers a high degree of selectivity, leading to cleaner extracts with fewer interferences, and demonstrates good recovery.[1][2][3] It is also amenable to automation, making it suitable for high-throughput applications.

  • Liquid-Liquid Extraction (LLE) can achieve very high recovery rates but is generally more labor-intensive and consumes larger volumes of organic solvents. The selectivity can be lower than SPE, potentially requiring more rigorous chromatographic conditions to resolve nicardipine from co-extracted matrix components.[2]

  • Protein Precipitation (PPT) is the simplest and fastest method. However, it is the least selective, often resulting in significant matrix effects that can compromise the accuracy and precision of sensitive analytical methods like LC-MS/MS.[7]

For applications demanding the highest accuracy and reliability, such as regulated bioanalysis, SPE is often the preferred method due to its superior selectivity. LLE remains a viable and effective option, particularly when high recovery is the primary concern. PPT is best suited for rapid screening or when the analytical method is sufficiently robust to handle significant matrix effects. Researchers should carefully consider the specific requirements of their assay when selecting the most appropriate extraction technique for nicardipine quantification in plasma.

References

A Comparative Guide to the Analytical Quantification of Nicardipine: LC-MS/MS vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the calcium channel blocker nicardipine (B1678738) in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. While Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method, a range of other analytical techniques are also employed. This guide provides an objective comparison of LC-MS/MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrofluorometry for the analysis of nicardipine, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice of an analytical technique is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of different methods for nicardipine analysis.

Table 1: Performance Characteristics of LC-MS/MS Methods for Nicardipine Analysis

Linearity RangeLLOQPrecision (%RSD)Accuracy (%RE)MatrixReference
1-500 pg/mLNot SpecifiedNot SpecifiedNot SpecifiedHuman Plasma[1]
0.2-100 ng/mLNot SpecifiedNot SpecifiedNot SpecifiedHuman Plasma[1]
0.05-20.0 ng/mL0.05 ng/mLIntra-day: ≤11.1%, Inter-day: ≤9.3%±4.9%Human Plasma[2]
5-1000 ng/mL5 ng/mL<13%Not SpecifiedRat Plasma[3]

Table 2: Performance Characteristics of HPLC-UV Methods for Nicardipine Analysis

Linearity RangeLLOQLODPrecision (%RSD)Accuracy (%Bias)MatrixReference
5-100 ng/mLNot SpecifiedNot SpecifiedIntra-day: 3.26-6.52%, Inter-day: 4.71-9.38%-5.2% to 0.8%Rabbit Plasma[4]
0.5-40 µg/mL0.036 µg/mL0.011 µg/mLNot SpecifiedNot SpecifiedCapsules & Spiked Human Plasma[5]
5-150 ng/0.5mLNot Specified2.5 ng/0.5mL<2.5%Not SpecifiedHuman Plasma[3]
2-12 µg/mL2.411 µg/mL0.803 µg/mLNot SpecifiedNot SpecifiedBulk & Formulation
10-60 µg/mL130 ng/mL430 ng/mLNot Specified99.15-99.35% (% Recovery)Not Specified[6]

Table 3: Performance Characteristics of Other Analytical Techniques for Nicardipine Analysis

TechniqueLinearity RangeSensitivity LimitPrecisionAccuracyMatrixReference
GC-MSNot Specified5 ng/mLNot SpecifiedNot SpecifiedPlasma (Rats, Dogs, Humans)[7]
Spectrofluorometry0.01-0.12 µg/mLLOQ: 9.76 x 10⁻³ - 0.04 µg/mL, LOD: 2.93 x 10⁻³ - 0.012 µg/mLNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of experimental protocols for the key techniques discussed.

LC-MS/MS Method for Nicardipine in Human Plasma[2]
  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation:

    • Column: C18

    • Mobile Phase: Methanol, water, and formic acid (320:180:0.4, v/v/v).

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion mode with Selected Ion Monitoring (SIM).

    • Monitored Ions: m/z 480.2 for nicardipine and m/z 256.4 for the internal standard (diphenhydramine).

HPLC-UV Method for Nicardipine in Rabbit Plasma[4]
  • Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges.

  • Chromatographic Separation:

    • Column: C18

    • Mobile Phase: Acetonitrile-0.02 M sodium phosphate (B84403) buffer-methanol (45:40:15) with 0.2% triethylamine, pH 6.1.

  • Detection: UV detection at 254 nm.

GC-MS Method for Nicardipine in Plasma[8]
  • Sample Preparation:

    • Addition of an internal standard (N-d3-Methyl derivative).

    • Extraction with diethyl ether.

    • Thin-layer chromatography (TLC) to remove pyridine (B92270) analogue metabolites.

    • Oxidation of nicardipine to its more stable pyridine analogue using nitrous acid.

  • Gas Chromatography: The pyridine analogue is stable for GC analysis.

  • Mass Spectrometric Detection: Monitoring m/e 134 for the nicardipine derivative and m/e 137 for the internal standard derivative.

Visualizing Analytical Workflows and Comparisons

Diagrams can effectively illustrate complex workflows and relationships, aiding in the understanding of the different analytical approaches.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precip Protein Precipitation IS->Precip Centri Centrifugation Precip->Centri Supernatant Collect Supernatant Centri->Supernatant Inject Injection Supernatant->Inject Column C18 Column Inject->Column Elution Gradient/Isocratic Elution Column->Elution ESI Electrospray Ionization (ESI) Elution->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector Quant Quantification Detector->Quant

Caption: General workflow for the analysis of nicardipine in plasma using LC-MS/MS.

Technique_Comparison cluster_attributes Performance Attributes LCMSMS LC-MS/MS Sensitivity Sensitivity LCMSMS->Sensitivity Very High Specificity Specificity LCMSMS->Specificity Very High Cost Cost LCMSMS->Cost High Complexity Complexity LCMSMS->Complexity High Throughput Throughput LCMSMS->Throughput High HPLCUV HPLC-UV HPLCUV->Sensitivity Moderate HPLCUV->Specificity Moderate HPLCUV->Cost Low HPLCUV->Complexity Low HPLCUV->Throughput High GCMS GC-MS GCMS->Sensitivity High GCMS->Specificity High GCMS->Cost Moderate GCMS->Complexity High (derivatization) GCMS->Throughput Moderate Spectro Spectrofluorometry Spectro->Sensitivity High Spectro->Specificity Low Spectro->Cost Very Low Spectro->Complexity Very Low Spectro->Throughput Variable

Caption: Comparison of key performance attributes for nicardipine analytical techniques.

Discussion

LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for bioanalytical applications where low detection limits are critical, such as in microdose studies.[1] The ability to use tandem mass spectrometry (MS/MS) significantly reduces matrix interference, leading to more accurate and precise measurements at very low concentrations (pg/mL to low ng/mL range).[1][2]

HPLC-UV is a robust, cost-effective, and widely available technique. While it is less sensitive than LC-MS/MS, with typical limits of quantification in the low to mid ng/mL range for plasma samples, it is often sufficient for therapeutic drug monitoring and quality control of pharmaceutical formulations where concentrations are higher.[3][4][6] Its simplicity makes it a workhorse in many analytical laboratories.

GC-MS offers high sensitivity and specificity, comparable to LC-MS/MS. However, a significant drawback for the analysis of thermally labile and non-volatile compounds like nicardipine is the requirement for a derivatization step to increase volatility and thermal stability.[7] This adds complexity and potential for variability in the sample preparation process.

Spectrofluorometry provides a highly sensitive and simple method for the quantification of nicardipine.[3] However, it is generally less specific than chromatographic techniques and can be prone to interference from other fluorescent compounds in the sample matrix, which may limit its application in complex biological samples without extensive cleanup.

Conclusion

The selection of an appropriate analytical technique for nicardipine quantification depends heavily on the specific requirements of the study. For bioequivalence, pharmacokinetic, and microdosing studies requiring the highest sensitivity and specificity, LC-MS/MS is the method of choice. For routine quality control of pharmaceutical products and in some therapeutic drug monitoring scenarios, HPLC-UV provides a reliable and economical alternative. GC-MS and Spectrofluorometry are also viable techniques, but their respective limitations in terms of sample preparation complexity and specificity should be carefully considered. This guide provides the foundational data and methodologies to assist researchers in making an informed decision based on their analytical needs.

References

Regulatory guidelines for bioanalytical method validation (FDA, ICH M10)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the regulatory landscape of bioanalytical method validation, a clear understanding of the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) is paramount. This guide provides a detailed comparison of the now-harmonized framework under the ICH M10 guideline, which has been adopted by the FDA, superseding previous individual guidance documents.[1]

The primary objective of bioanalytical method validation is to ensure that the method is suitable for its intended purpose, providing reliable data to support regulatory decisions on the safety and efficacy of drug products.[2] The ICH M10 guideline aims to unify the expectations for bioanalytical method validation globally, streamlining the drug development process.[1] This document outlines the key validation parameters, their acceptance criteria, and detailed experimental protocols as per the harmonized guideline, while also highlighting notable aspects from the historical FDA perspective.

Harmonization of Global Standards

The adoption of the ICH M10 guideline by major regulatory bodies, including the FDA, represents a significant step towards global harmonization in bioanalytical method validation.[1] This alignment of requirements for parameters such as accuracy, precision, selectivity, and stability reduces the burden on pharmaceutical developers who previously had to navigate differing regional expectations. While the core principles remain consistent, ICH M10 often provides more specific and detailed recommendations compared to previous individual guidance documents.[3]

Key Validation Parameters: A Comparative Overview

The following tables summarize the quantitative acceptance criteria for key bioanalytical method validation parameters under the harmonized ICH M10 guideline, which is now the standard for the FDA.

Table 1: Acceptance Criteria for Chromatographic Assays
Validation ParameterICH M10 / FDA Guideline
Accuracy The mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples. For the Lower Limit of Quantification (LLOQ), it should be within ±20%.
Precision The coefficient of variation (%CV) should not exceed 15% for QC samples. For the LLOQ, the %CV should not exceed 20%.
Selectivity Response of interfering components should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the Internal Standard (IS) response in the LLOQ sample for each matrix lot.[2]
Matrix Effect The accuracy and precision (%CV) for QCs prepared in at least 6 different matrix sources should be within ±15%.[4][5]
Carry-over Analyte response in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ and 5% for the internal standard.[6]
Stability (Freeze-Thaw, Bench-Top, Long-Term) The mean concentration of stability QCs at each level must be within ±15% of the nominal concentration.
Incurred Sample Reanalysis (ISR) At least two-thirds of the re-assayed samples must have a percentage difference within ±20% of the original value.
Table 2: Acceptance Criteria for Ligand Binding Assays (LBAs)
Validation ParameterICH M10 / FDA Guideline
Accuracy The mean concentration should be within ±20% of the nominal value for QC samples. For the LLOQ and Upper Limit of Quantification (ULOQ), it should be within ±25%.
Precision The %CV should not exceed 20% for QC samples. For the LLOQ and ULOQ, the %CV should not exceed 25%.
Selectivity Response in at least 80% of the individual blank matrices tested (minimum of 10) should be below the LLOQ.
Specificity The impact of cross-reactivity with structurally related substances should be evaluated and the interference should be acceptable.
Stability (Freeze-Thaw, Bench-Top, Long-Term) The mean concentration of stability QCs at each level must be within ±20% of the nominal concentration.
Incurred Sample Reanalysis (ISR) At least two-thirds of the re-assayed samples must have a percentage difference within ±30% of the original value.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and reliability of bioanalytical data. The following protocols outline the key steps for performing critical validation experiments as per the ICH M10 guideline.

Protocol 1: Selectivity and Matrix Effect Evaluation
  • Objective: To demonstrate that the analytical method can differentiate the analyte from other components in the biological matrix and to assess the impact of the matrix on the analyte's quantification.

  • Procedure:

    • Obtain blank biological matrix from at least six different individual sources.[2] For ligand-binding assays, a minimum of ten sources is recommended.

    • Selectivity: Analyze the blank matrix samples to ensure no significant interfering peaks are present at the retention time of the analyte and the internal standard.

    • Matrix Effect (for chromatographic methods):

      • Prepare two sets of samples:

        • Set A: Spike the analyte and internal standard into the post-extraction supernatant of the blank matrix from each of the six sources.

        • Set B: Prepare neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as in Set A.

      • Calculate the matrix factor (MF) for each source by dividing the peak area of the analyte in Set A by the peak area in Set B.

      • The precision of the internal standard-normalized matrix factor should not be greater than 15%.[7]

    • Matrix Effect (ICH M10 approach):

      • Prepare low and high concentration QCs in each of the six different matrix lots.

      • Analyze these QCs and calculate the accuracy and precision for each lot.

  • Acceptance Criteria:

    • Selectivity: The response of any interfering peak should not be more than 20% of the LLOQ for the analyte and 5% for the internal standard.[2]

    • Matrix Effect: The accuracy of the QCs in each matrix lot should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[4]

Protocol 2: Accuracy and Precision Assessment
  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter among a series of measurements (precision).

  • Procedure:

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.

    • Calculate the mean concentration, accuracy (% bias), and precision (%CV) for each QC level within each run (intra-run) and across all runs (inter-run).

  • Acceptance Criteria:

    • Chromatographic Assays: The accuracy should be within ±15% (±20% at LLOQ), and the precision should not exceed 15% CV (20% at LLOQ).

    • Ligand Binding Assays: The accuracy should be within ±20% (±25% at LLOQ and ULOQ), and the precision should not exceed 20% CV (25% at LLOQ and ULOQ).

Protocol 3: Stability Evaluation
  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

  • Procedure:

    • Prepare low and high concentration stability QC samples.

    • Freeze-Thaw Stability: Subject the stability QCs to multiple freeze-thaw cycles (e.g., three cycles). Samples should be frozen for at least 12 hours between cycles.[8]

    • Bench-Top Stability: Keep the stability QCs at room temperature for a period that simulates the expected sample handling time.

    • Long-Term Stability: Store the stability QCs at the intended storage temperature (e.g., -20°C or -70°C) for a duration that covers the expected storage period of study samples.

    • Analyze the stability QCs against a freshly prepared calibration curve and compare the results to the nominal concentrations.

  • Acceptance Criteria: The mean concentration of the stability QCs should be within ±15% of the nominal concentration for chromatographic assays and ±20% for ligand-binding assays.

Visualizing the Workflow

To better illustrate the relationships and processes involved in bioanalytical method validation, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Sample Analysis MD_Start Method Development Initiation MD_Optimization Optimization of Assay Parameters MD_Start->MD_Optimization MD_Feasibility Feasibility Assessment MD_Optimization->MD_Feasibility MV_Start Full Validation Protocol MD_Feasibility->MV_Start Method Ready for Validation Selectivity Selectivity & Matrix Effect MV_Start->Selectivity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Stability Stability Accuracy_Precision->Stability Other_Tests Other Validation Tests (e.g., Carry-over, Dilution Integrity) Stability->Other_Tests SA_Start Study Sample Analysis Other_Tests->SA_Start Validated Method Run_Acceptance Analytical Run Acceptance SA_Start->Run_Acceptance ISR Incurred Sample Reanalysis Run_Acceptance->ISR ISR->SA_Start Feedback Loop

Caption: Overall workflow of bioanalytical method development, validation, and sample analysis.

Matrix_Effect_Evaluation cluster_0 Sample Preparation cluster_1 Analysis & Calculation cluster_2 ICH M10 Approach Matrix Blank Matrix (≥6 sources) Spike_Post Spike Analyte & IS Post-Extraction Matrix->Spike_Post Spike_Pre Spike Low & High QCs in Matrix Matrix->Spike_Pre Analysis LC-MS/MS Analysis Spike_Post->Analysis Neat Neat Solution (Analyte & IS) Neat->Analysis Calculation Calculate Matrix Factor Analysis->Calculation Final_Assessment Evaluate against Acceptance Criteria Calculation->Final_Assessment Analysis_ICH Analyze QCs Spike_Pre->Analysis_ICH Assess_AP Assess Accuracy & Precision Analysis_ICH->Assess_AP Assess_AP->Final_Assessment

Caption: Experimental workflow for evaluating matrix effect in chromatographic assays.

References

Navigating Inter-Subject Variability in Nicardipine Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicardipine (B1678738), a dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of hypertension and angina. However, its therapeutic efficacy and safety are significantly influenced by substantial inter-subject variability in its pharmacokinetic profile. This guide provides a comprehensive comparison of nicardipine pharmacokinetics across different patient populations, supported by experimental data, to aid in understanding and navigating this variability.

I. Impact of Hepatic Impairment on Nicardipine Pharmacokinetics

Nicardipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Consequently, patients with hepatic impairment exhibit markedly altered pharmacokinetic parameters compared to individuals with normal liver function.

Comparative Pharmacokinetic Data: Healthy vs. Hepatic Impairment

The following table summarizes the key pharmacokinetic parameters of a single oral dose of nicardipine in healthy volunteers and patients with hepatic cirrhosis.

Pharmacokinetic ParameterHealthy Subjects (n=8)Patients with Hepatic Cirrhosis (n=8)Fold Change
Cmax (ng/mL) 29.8 ± 12.5186.2 ± 89.9↑ 6.2
AUC (ng·h/mL) 71.3 ± 35.8895.4 ± 467.7↑ 12.6
t½ (hours) 1.4 (median)11.7 (median)↑ 8.4
Metabolite-to-Parent Drug Ratio in AUC 0.480.10↓ 4.8

Data sourced from a study by T.A. Razak et al.[2]

As the data indicates, patients with hepatic cirrhosis show a dramatic increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of nicardipine.[2] The terminal elimination half-life is also significantly prolonged.[2] Furthermore, the reduced ratio of the pyridine (B92270) metabolite to the parent drug in the plasma of cirrhotic patients suggests a decreased metabolic conversion of nicardipine, a direct consequence of impaired hepatic function.[2] Another source indicates that in patients with severe liver disease, a 20 mg twice-daily dose of nicardipine at steady-state resulted in a 1.8-fold higher Cmax and a four-fold higher AUC, with the terminal half-life extended to 19 hours.[3] A systematic review also highlighted that the area under the plasma concentration vs. time curve (AUC) of nicardipine was increased by 5-fold in patients with hepatic cirrhosis compared to control subjects.[4][5]

Experimental Protocol: Pharmacokinetic Study in Hepatic Impairment

The data presented above was obtained from a study with the following design:

  • Study Design: A comparative, single-dose pharmacokinetic study.

  • Subjects: Eight healthy volunteers with normal liver function and eight patients with a confirmed diagnosis of hepatic cirrhosis.

  • Drug Administration: A single oral dose of nicardipine was administered to all subjects.

  • Blood Sampling: Venous blood samples were collected at predetermined time points before and after drug administration.

  • Analytical Method: Plasma concentrations of nicardipine and its pyridine metabolite were quantified using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

II. Influence of Renal Impairment on Nicardipine Pharmacokinetics

While nicardipine is primarily cleared by hepatic metabolism, renal impairment can also lead to significant alterations in its pharmacokinetic profile.

Comparative Pharmacokinetic Data: Healthy vs. Renal Impairment

The following table compares the pharmacokinetic parameters of nicardipine in hypertensive patients with normal renal function and those with impaired renal function.

Pharmacokinetic ParameterHypertensive Patients with Normal Renal FunctionHypertensive Patients with Impaired Renal Function
Peak Plasma Level (at 1h) LowerHigher
Area Under the Curve (AUC) LowerGreater
Overall Clearance HigherDecreased

Data interpretation from a study by Stanley M. Lee et al.[3]

Patients with renal impairment demonstrate higher peak plasma concentrations and a larger area under the concentration-time curve, which is indicative of decreased overall clearance of the drug.[3] The prescribing information for nicardipine further confirms these findings, stating that after a 30 mg oral dose of nicardipine three times daily at steady-state, the Cmax and AUC were approximately two-fold higher in patients with mild renal impairment (baseline serum creatinine (B1669602) 1.2 to 5.5 mg/dL) compared to normal subjects.[3]

Experimental Protocol: Pharmacokinetic Study in Renal Impairment
  • Study Design: A single and multiple-dose study comparing the pharmacokinetics and pharmacodynamics of nicardipine.

  • Subjects: A group of normal subjects and a group of hypertensive patients with documented impaired renal function.

  • Drug Administration: Subjects received both single and multiple doses of nicardipine.

  • Assessments: Blood pressure and renal function parameters were monitored alongside the collection of blood samples for pharmacokinetic analysis.

  • Pharmacokinetic Analysis: Plasma concentrations of nicardipine were determined to calculate pharmacokinetic parameters and assess the impact of renal impairment.

III. Genetic Polymorphisms and Potential Impact on Nicardipine Pharmacokinetics

The metabolism of nicardipine is heavily reliant on the CYP3A4 enzyme, and to a lesser extent, CYP3A5.[6] Genetic variations (polymorphisms) in the genes encoding these enzymes can lead to altered enzyme activity, thereby influencing drug metabolism and contributing to inter-subject variability.

While direct studies on the impact of CYP3A4/5 polymorphisms on nicardipine pharmacokinetics are limited, research on other dihydropyridine calcium channel blockers, such as amlodipine (B1666008) and nifedipine, provides strong evidence for the potential influence of these genetic variations. For instance, individuals who are CYP3A5 expressors (carrying the 1 allele) have been shown to have a higher clearance of amlodipine compared to non-expressors (3/*3 genotype).[7] Similarly, certain CYP3A4 variants have been associated with altered clearance of nifedipine.

Given that nicardipine shares the same primary metabolic pathway, it is highly probable that polymorphisms in CYP3A4 and CYP3A5 genes contribute to the observed inter-individual differences in its pharmacokinetics. Further research is warranted to specifically quantify the effects of these genetic variations on nicardipine disposition.

IV. Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Metabolic Pathway of Nicardipine Nicardipine Nicardipine CYP3A4 CYP3A4/5 (Liver) Nicardipine->CYP3A4 Metabolism Metabolite Inactive Pyridine Metabolite Excretion Excretion (Urine and Feces) Metabolite->Excretion CYP3A4->Metabolite

Caption: Metabolic pathway of nicardipine highlighting the central role of CYP3A4/5 enzymes.

Typical Pharmacokinetic Study Workflow A Subject Recruitment (e.g., Healthy, Hepatic/Renal Impairment) B Informed Consent and Screening A->B C Drug Administration (Single or Multiple Doses) B->C D Serial Blood Sampling C->D E Plasma Sample Processing and Storage D->E F Bioanalytical Assay (e.g., HPLC-MS/MS) E->F G Pharmacokinetic Data Analysis (NCA or Compartmental Modeling) F->G H Statistical Analysis and Reporting G->H

Caption: A generalized workflow for a clinical pharmacokinetic study.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.